PF-9366
説明
特性
IUPAC Name |
2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4/c1-24(2)11-10-19-22-23-20-13-16(14-6-4-3-5-7-14)17-12-15(21)8-9-18(17)25(19)20/h3-9,12-13H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLASWLQCMKZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PF-9366 Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-9366 is a potent and specific allosteric inhibitor of human methionine adenosyltransferase 2A (Mat2A), the enzyme responsible for the synthesis of S-Adenosyl-L-methionine (SAM) in extrahepatic tissues.[1][2][3] By binding to a unique allosteric pocket, this compound modulates the enzymatic activity of Mat2A, leading to a reduction in cellular SAM levels. This depletion of the universal methyl donor has significant downstream consequences, including the inhibition of cell proliferation, particularly in cancer cells that exhibit a heightened dependency on methionine metabolism. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on cellular pathways, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Allosteric Inhibition of Mat2A
This compound functions as an allosteric inhibitor of Mat2A.[2][3] Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct pocket on the Mat2A protein. This allosteric site is of particular interest as it overlaps with the binding site for Mat2B, the regulatory subunit of Mat2A.[3]
The binding of this compound to this allosteric site induces a conformational change in the Mat2A enzyme. This structural alteration has a dual effect on the enzyme's kinetics: it increases the affinity for its substrates, L-methionine and ATP, while simultaneously decreasing the enzyme's turnover rate.[3] The net result is a potent inhibition of SAM synthesis.
The Mat2A-Mat2B Regulatory Axis
The interaction between Mat2A and its regulatory subunit Mat2B is a key aspect of cellular methionine metabolism. Mat2B can function as either an activator or an inhibitor of Mat2A, depending on the cellular concentrations of methionine and SAM.[3] At high concentrations of methionine or SAM, Mat2B is thought to inhibit Mat2A activity. Conversely, at low concentrations of these molecules, Mat2B may act as an activator. This compound, by competing with Mat2B for binding to the same allosteric site, disrupts this natural regulatory mechanism, leading to a consistent inhibition of Mat2A activity.[3]
Signaling Pathway
The primary signaling pathway affected by this compound is the one-carbon metabolism pathway, specifically the methionine cycle. By inhibiting Mat2A, this compound directly blocks the conversion of L-methionine to SAM. SAM is a critical molecule that serves as the primary methyl group donor for a vast array of cellular methylation reactions. These reactions are essential for the proper functioning of numerous cellular processes, including:
-
DNA Methylation: The methylation of CpG islands in DNA is a key epigenetic mechanism for regulating gene expression.
-
Histone Methylation: The methylation of histone tails at specific lysine (B10760008) and arginine residues plays a crucial role in chromatin remodeling and the regulation of gene transcription.
-
RNA Methylation: The methylation of various RNA species influences their stability, processing, and translation.
-
Protein and Small Molecule Methylation: The methylation of proteins and other small molecules is vital for their function and signaling activities.
By depleting the cellular pool of SAM, this compound is expected to have broad effects on these methylation-dependent processes, ultimately leading to the observed anti-proliferative effects.
Figure 1. Signaling pathway of this compound action on the methionine cycle.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 420 nM | Mat2A (enzymatic assay) | [1] |
| Kd | 170 nM | Mat2A | [1] |
Table 1. In Vitro Binding and Potency of this compound against Mat2A.
| Cell Line | Assay | IC50 | Reference |
| H520 (Lung Carcinoma) | SAM Production | 1.2 µM | [1] |
| Huh-7 (Hepatocellular Carcinoma) | SAM Production | 255 nM | [1] |
| Huh-7 (Hepatocellular Carcinoma) | Cell Proliferation | 10 µM | [1] |
Table 2. Cellular Activity of this compound.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
This protocol describes the determination of the binding affinity of this compound to Mat2A using Isothermal Titration Calorimetry.
Materials:
-
Recombinant human Mat2A and Mat2B proteins
-
This compound
-
ITC Buffer: 150 mM KCl, 25 mM HEPES pH 7.4, 5 mM MgCl2, 5% (v/v) glycerol, 2 mM TCEP
-
DMSO
-
VP ITC or Auto iTC200 instrument
Procedure:
-
Extensively dialyze Mat2A and Mat2B proteins against the ITC buffer.
-
Determine the concentrations of Mat2A and Mat2B spectrophotometrically.
-
Prepare a stock solution of this compound in 100% DMSO and then dilute it into the ITC buffer without DMSO.
-
For a typical experiment using a VP ITC, perform nineteen 15 µL injections of 200 µM this compound into a cell containing 10 µM Mat2A.
-
For an Auto iTC200, perform nineteen 2 µL injections of 200 µM this compound into a cell containing 10 µM Mat2A.
-
Analyze the resulting data and fit it to a simple 1:1 binding model to determine the dissociation constant (Kd).
Figure 2. Isothermal Titration Calorimetry (ITC) experimental workflow.
CellTiter-Glo® Cell Viability Assay
This protocol outlines the measurement of the anti-proliferative effects of this compound on cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Cancer cell lines (e.g., Huh-7, H520)
-
Cell culture medium
-
This compound
-
DMSO
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 4,000 cells/well for a 72-hour incubation) in 100 µL of culture medium and allow them to attach overnight.
-
Prepare a serial dilution of this compound in culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
Figure 3. CellTiter-Glo® cell viability assay workflow.
Conclusion
This compound represents a significant tool for investigating the role of methionine metabolism in cancer and other diseases. Its well-characterized mechanism as an allosteric inhibitor of Mat2A provides a clear basis for its biological effects. The resulting depletion of cellular SAM levels offers a powerful approach to modulate methylation-dependent pathways. The experimental protocols provided in this guide serve as a valuable resource for researchers working with this compound and other Mat2A inhibitors, facilitating further exploration of this important therapeutic target. While the downstream effects on histone methylation are a logical and expected consequence of SAM depletion, further studies are needed to elucidate the specific changes in histone marks and their functional consequences in response to this compound treatment.
References
PF-9366: A Technical Guide to a First-in-Class Allosteric MAT2A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of PF-9366, a pioneering allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A). MAT2A is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a myriad of biological methylation reactions. Dysregulation of MAT2A activity and SAM levels is implicated in various diseases, particularly cancer, making it a compelling therapeutic target. This document details the biochemical and cellular activity of this compound, its mechanism of action, and the experimental protocols utilized for its characterization. While extensive in vivo pharmacokinetic and pharmacodynamic data for this compound are limited in publicly available literature, this guide summarizes the existing knowledge and provides a foundation for researchers in the field of targeted cancer therapy and epigenetics.
Introduction
Methionine adenosyltransferase 2A (MAT2A) catalyzes the conversion of L-methionine and ATP into S-adenosylmethionine (SAM), a fundamental molecule in cellular one-carbon metabolism. SAM is the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids, thereby playing a crucial role in epigenetic regulation, signal transduction, and biosynthesis. In many cancer types, there is an increased demand for SAM to support rapid proliferation and aberrant methylation patterns. Consequently, inhibiting MAT2A presents a promising strategy to selectively target cancer cells.
This compound was one of the first small molecule, drug-like inhibitors of MAT2A to be reported.[1] It acts via an allosteric mechanism, binding to a site distinct from the active site, leading to a conformational change that inhibits enzyme activity.[2] This guide will delve into the technical details of this compound, providing a comprehensive resource for its scientific application.
Mechanism of Action
This compound is an allosteric inhibitor of MAT2A.[3] It binds to a pocket at the interface of two MAT2A subunits, a site that is also recognized by the regulatory subunit MAT2B.[2] This binding event induces a conformational change in the enzyme, which is thought to decrease the enzyme's turnover rate, thereby reducing the production of SAM.[2]
An important aspect of this compound's activity is the cellular response to MAT2A inhibition. Treatment with this compound has been observed to induce an upregulation of MAT2A gene expression.[4][5] This feedback mechanism can blunt the inhibitor's cellular potency and is a critical consideration for the development of next-generation MAT2A inhibitors.[4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tribioscience.com [tribioscience.com]
- 4. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to PF-9366 and S-adenosylmethionine (SAM) Synthesis Inhibition
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosylmethionine (SAM) is a universal methyl donor essential for the methylation of DNA, RNA, histones, and other proteins, playing a critical role in epigenetic regulation, cell signaling, and metabolism.[1][2][3] The synthesis of SAM from methionine and ATP is catalyzed by the enzyme methionine adenosyltransferase (MAT).[2][4] The extrahepatic isoform, MAT2A, is frequently deregulated in various cancers, making it a compelling therapeutic target.[5][6] PF-9366 is a potent and specific allosteric inhibitor of human MAT2A, developed to probe the consequences of SAM synthesis inhibition in cancer cells and serve as a lead compound for drug development.[5][7] This guide provides a detailed overview of this compound, its mechanism of action, associated experimental protocols, and the broader context of the methionine cycle.
Mechanism of Action of this compound
This compound acts as an allosteric inhibitor of MAT2A.[8][9] Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct, allosteric site on the MAT2A dimer.[5] This binding site notably overlaps with the binding location for MAT2B, the regulatory subunit of MAT2A.[5][7]
The binding of this compound to this allosteric site induces a conformational change in the MAT2A active site. This alteration leads to a dual effect on enzyme kinetics: it increases the enzyme's affinity for its substrates (methionine and ATP) while simultaneously decreasing the overall enzyme turnover rate.[5][10] This mode of action is classified as noncompetitive inhibition with respect to both methionine and ATP.[10] The interaction between this compound and MAT2A is competitive with the regulatory protein MAT2B, meaning that high concentrations of MAT2B can reduce the inhibitory efficacy of this compound.[10] A notable cellular response to this compound treatment is the upregulation of MAT2A transcript and protein levels, which can potentially diminish its long-term cellular potency.[7][11]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized both biochemically and in cellular assays. The following tables summarize the key quantitative metrics.
Table 1: Biochemical Activity of this compound against MAT2A
| Parameter | Value | Reference(s) |
| IC50 (Enzymatic Assay) | 420 nM | [8][9][12][13] |
| Kd (Binding Affinity) | 170 nM | [12][13][14] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Value | Reference(s) |
| SAM Synthesis Inhibition (IC50) | H520 (Lung Carcinoma) | 1.2 µM | [8][9][12] |
| SAM Synthesis Inhibition (IC50) | Huh-7 (Liver Carcinoma) | 225 - 255 nM | [8][12][13] |
| Cell Proliferation Inhibition (IC50) | Huh-7 (Liver Carcinoma) | 10 µM | [12] |
| Cell Proliferation Inhibition (IC50) | MLL-rearranged leukemia cells | ~1-5 µM | [15] |
Signaling Pathways and Inhibition Logic
The following diagrams illustrate the metabolic pathway of SAM synthesis and the mechanism of its inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of MAT2A inhibitors. Below are generalized protocols for key experiments.
MAT2A Enzymatic Inhibition Assay (Colorimetric)
This assay quantifies the enzymatic activity of MAT2A by measuring the amount of inorganic phosphate (B84403) (Pi), a byproduct of the SAM synthesis reaction.[16][17]
-
Materials:
-
Purified, recombinant human MAT2A enzyme.
-
L-Methionine solution (e.g., 750 µM).
-
ATP solution (e.g., 750 µM).
-
MAT2A Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP).
-
This compound or other test inhibitor (dissolved in DMSO).
-
Colorimetric phosphate detection reagent (e.g., PiColorLock™ or Malachite Green-based).
-
96-well or 384-well microplates.
-
-
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.[16]
-
Assay Plate Setup:
-
Test Wells: Add diluted inhibitor solution.
-
Positive Control Wells: Add assay buffer with the same final DMSO concentration as the test wells.
-
Blank/Negative Control Wells: Add assay buffer without the enzyme.
-
-
Enzyme Addition: Add diluted MAT2A enzyme solution to all "Test" and "Positive Control" wells. Incubate for 15-30 minutes at room temperature to allow inhibitor binding.
-
Reaction Initiation: Prepare a master mix of L-Methionine and ATP in assay buffer. Add this master mix to all wells except the "Blank" to start the reaction.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at 37°C.[17]
-
Detection: Add the colorimetric detection reagent to each well. Incubate at room temperature for 15-30 minutes to allow color development.[17]
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm) using a microplate reader.
-
Data Analysis: Subtract the "Blank" absorbance from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" and determine the IC50 value using non-linear regression analysis.
-
Cellular Proliferation Assay
This assay determines the effect of a MAT2A inhibitor on the growth and viability of cancer cells.
-
Materials:
-
Cancer cell lines (e.g., Huh-7, H520).
-
Appropriate cell culture medium and supplements.
-
This compound (dissolved in DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue™, CCK-8).
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.[12][17]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 72 hours).[18]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Readout: Incubate for 1-4 hours, then measure luminescence or fluorescence/absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells to calculate the percent inhibition of proliferation. Determine the IC50 or GI50 (concentration for 50% growth inhibition) value.[18]
-
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of specific proteins, such as MAT2A or downstream markers of SAM-dependent pathways (e.g., PRMT5), following inhibitor treatment.[19]
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA or Bradford).
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-MAT2A, anti-PRMT5, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Sample Preparation: Treat cells with this compound for a desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.[19]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) by size on a polyacrylamide gel.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin) to determine relative protein expression levels.
-
Experimental Workflows
Resistance Mechanisms
Acquired resistance to MAT2A inhibitors like this compound is a potential challenge in a therapeutic context. One of the primary mechanisms observed is the transcriptional upregulation of MAT2A itself.[19] By increasing the production of the target protein, cancer cells can compensate for the inhibitory effect of the drug, thereby restoring SAM levels and resuming proliferation.[19] Alterations in downstream pathways that are dependent on SAM, such as the PRMT5 signaling cascade, may also contribute to resistance.[19]
Conclusion
This compound is a well-characterized, potent allosteric inhibitor of MAT2A that has been instrumental in understanding the cellular consequences of inhibiting SAM synthesis. Its unique mechanism, which involves competition with the regulatory subunit MAT2B and a decrease in enzyme turnover, provides a valuable tool for chemical biology and cancer research.[5] The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to study the methionine cycle, validate MAT2A as a therapeutic target, or develop novel inhibitors for cancers dependent on this metabolic pathway.
References
- 1. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 3. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tribioscience.com [tribioscience.com]
- 9. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 14. adooq.com [adooq.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
PF-9366: A Technical Deep Dive into its Role in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-9366 has emerged as a significant tool in cancer research, primarily through its targeted inhibition of Methionine Adenosyltransferase 2A (MAT2A). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its impact on critical signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of this compound's potential in oncology.
Introduction
S-adenosyl-L-methionine (SAM) is a universal methyl donor essential for numerous cellular processes, including the methylation of DNA, RNA, and proteins. The synthesis of SAM is catalyzed by the enzyme methionine adenosyltransferase (MAT). In most extrahepatic tissues, this function is carried out by MAT2A. Notably, MAT2A is frequently deregulated in various cancers, making it a compelling target for therapeutic intervention.[1] this compound is a potent and selective allosteric inhibitor of human MAT2A, offering a valuable probe to investigate the consequences of MAT2A inhibition in cancer cells.[1][2]
Mechanism of Action
This compound functions as an allosteric inhibitor of MAT2A.[1][2] It binds to a site on the enzyme that overlaps with the binding site of MAT2B, a regulatory subunit of MAT2A.[1] This binding event alters the active site of MAT2A, leading to a seemingly paradoxical increase in substrate affinity but a significant decrease in enzyme turnover.[1][3] The net effect is a potent inhibition of SAM biosynthesis. This mechanism suggests a nuanced mode of MAT2A regulation, where MAT2B may act as either an inhibitor or an activator depending on the cellular concentrations of methionine and SAM.[1][3] By disrupting this delicate balance, this compound effectively depletes the cellular pool of SAM, thereby impacting a wide array of downstream methylation-dependent processes crucial for cancer cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro and cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 (MAT2A) | 420 nM | [2][4][5][6][7][8][9][10] |
| Kd (MAT2A) | 170 nM | [4][6][8][9] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 | Reference |
| H520 (Lung Carcinoma) | SAM Production | 1.2 µM | [2][4] |
| Huh-7 (Liver Carcinoma) | SAM Production | 225 nM - 255 nM | [2][4] |
| Huh-7 (Liver Carcinoma) | Cell Proliferation | 10 µM | [4] |
| MLL-AF4 (Leukemia) | Cell Proliferation | 10 µM or 15 µM (long-term) | [11] |
| H460/DDP (Cisplatin-Resistant Lung Cancer) | Cell Viability | Dose-dependent reduction | [12][13] |
| PC-9 (Lung Cancer) | Cell Viability | Dose-dependent reduction | [12][13] |
Key Signaling Pathways and Visualizations
This compound, by inhibiting MAT2A, instigates a cascade of effects on several critical signaling pathways.
The Methionine Cycle and SAM Synthesis
The primary impact of this compound is the direct inhibition of the methionine cycle at the point of SAM synthesis. This disruption has profound implications for all SAM-dependent methylation reactions.
References
- 1. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. probiologists.com [probiologists.com]
- 6. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 7. This compound - Focus Biomolecules [mayflowerbio.com]
- 8. adooq.com [adooq.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. This compound | Mat2A抑制剂 | MCE [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to PF-9366 in MTAP-Deleted Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of synthetic lethal relationships in oncology has paved the way for highly targeted cancer therapies. One such promising strategy involves the targeting of methionine adenosyltransferase 2A (MAT2A) in tumors harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. PF-9366, a first-in-class allosteric inhibitor of MAT2A, has been a pivotal tool in validating this therapeutic approach. This technical guide provides a comprehensive overview of the core biology, preclinical data, and experimental methodologies related to this compound and its application in MTAP-deleted cancers. While newer generation MAT2A and PRMT5 inhibitors have since advanced into clinical trials, the foundational work with this compound remains critical to understanding the ongoing development in this field.
The Biology of MTAP Deletion and Synthetic Lethality with MAT2A Inhibition
The methylthioadenosine phosphorylase (MTAP) gene is located on chromosome 9p21, in close proximity to the cyclin-dependent kinase inhibitor 2A (CDKN2A) tumor suppressor gene. Due to this proximity, MTAP is frequently co-deleted with CDKN2A in approximately 15% of all human cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma.[1][2]
MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of 5'-methylthioadenosine (MTA) to adenine (B156593) and 5-methylthioribose-1-phosphate. In MTAP-deleted cancer cells, the absence of the MTAP enzyme leads to a significant accumulation of MTA.[1][3] This accumulation of MTA has a profound impact on cellular methylation processes, as MTA is a potent endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2][3]
PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates, including histones and spliceosomal proteins. This process is essential for regulating gene expression, RNA splicing, and cell cycle progression. The inhibition of PRMT5 by the accumulated MTA in MTAP-deleted cells creates a state of heightened dependency on the de novo synthesis of S-adenosylmethionine (SAM), the universal methyl donor for all methyltransferase reactions, including those catalyzed by PRMT5.
Methionine adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for the synthesis of SAM from methionine and ATP in most tissues.[4] By inhibiting MAT2A with a small molecule like this compound, the intracellular pool of SAM is depleted. In the context of an MTAP-deleted tumor, this reduction in SAM, combined with the pre-existing partial inhibition of PRMT5 by MTA, leads to a synergistic and catastrophic disruption of essential methylation events, ultimately resulting in selective cancer cell death. This concept is a classic example of synthetic lethality, where the loss of two genes or the inhibition of two proteins is lethal to a cell, while the loss of either one alone is not.
Signaling Pathway
This compound: A First-in-Class Allosteric MAT2A Inhibitor
This compound was identified as a potent and selective allosteric inhibitor of MAT2A.[4] It binds to a site on the MAT2A enzyme that overlaps with the binding site for the regulatory subunit, MAT2B.[4] This allosteric binding alters the active site of MAT2A, resulting in an increased affinity for its substrates but a decreased enzymatic turnover, ultimately leading to the inhibition of SAM synthesis.[4]
Preclinical Activity of this compound
The preclinical characterization of this compound has provided foundational data for the therapeutic targeting of MAT2A.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
|---|---|---|---|
| MAT2A IC50 | 420 nM | Biochemical Assay | [5] |
| MAT2A Kd | 170 nM | Biochemical Assay | [5] |
| Cellular SAM Production IC50 | 1.2 µM | H520 (Lung Carcinoma) | [5] |
| Cellular SAM Production IC50 | 255 nM | Huh-7 (Hepatocellular Carcinoma) | [5] |
| Cell Proliferation IC50 | 10 µM | Huh-7 (Hepatocellular Carcinoma) |[5] |
It is important to note that while this compound demonstrated potent inhibition of SAM synthesis, this did not always translate to potent inhibition of cell proliferation.[6] One of the challenges observed with this compound was the upregulation of MAT2A gene expression as a feedback mechanism to its inhibition, which blunted its cellular potency.[7]
In Vivo Efficacy of this compound
While specific in vivo efficacy data for this compound in MTAP-deleted xenograft models is not extensively available in the public domain, subsequent studies with next-generation MAT2A inhibitors have demonstrated the in vivo potential of this therapeutic strategy. For example, newer MAT2A inhibitors have shown the ability to induce tumor growth inhibition and regressions in MTAP-deleted xenograft models.[7][8] These studies have further validated the principle established by the initial work with this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of MAT2A inhibitors like this compound.
MAT2A Enzymatic Inhibition Assay
This protocol is a generalized procedure for determining the in vitro potency of a MAT2A inhibitor.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the MAT2A enzyme.
-
Principle: The assay measures the production of pyrophosphate (PPi), a byproduct of the MAT2A-catalyzed reaction between ATP and methionine to form SAM. The amount of PPi generated is quantified using a colorimetric or fluorescent detection reagent.
-
Materials:
-
Recombinant human MAT2A enzyme
-
ATP
-
L-methionine
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
PPi detection reagent (e.g., a malachite green-based reagent)
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add a fixed amount of MAT2A enzyme to each well of the microplate, except for the "no enzyme" control wells.
-
Add the serially diluted test compound to the appropriate wells.
-
Initiate the enzymatic reaction by adding a mixture of ATP and L-methionine to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the generated PPi by adding the detection reagent.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the "enzyme only" control and determine the IC50 value using a suitable data analysis software.
-
Cellular SAM and SDMA Level Quantification
This protocol describes the measurement of intracellular SAM and symmetric dimethylarginine (SDMA) levels in response to MAT2A inhibitor treatment.
-
Objective: To assess the pharmacodynamic effects of a MAT2A inhibitor on its target pathway in a cellular context.
-
Principle: Cells are treated with the inhibitor, and cellular metabolites and proteins are extracted. SAM levels are quantified using liquid chromatography-mass spectrometry (LC-MS), and SDMA levels are measured by Western blotting as a surrogate for PRMT5 activity.
-
Materials:
-
MTAP-deleted and MTAP-wild-type cancer cell lines
-
Cell culture reagents
-
Test compound (e.g., this compound)
-
Reagents for metabolite extraction (e.g., methanol, chloroform)
-
Reagents for protein extraction and Western blotting (lysis buffer, antibodies against SDMA and a loading control like GAPDH)
-
LC-MS system
-
-
Procedure:
-
Cell Treatment: Seed MTAP-deleted and MTAP-wild-type cells in culture plates and allow them to adhere. Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24-72 hours).
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate on ice.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the metabolites.
-
-
SAM Quantification by LC-MS:
-
Analyze the extracted metabolites using a suitable LC-MS method for the separation and detection of SAM.
-
Quantify the SAM levels by comparing the peak area to a standard curve of known SAM concentrations.
-
-
Protein Extraction and Western Blotting for SDMA:
-
Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for SDMA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Cell Viability Assay
This protocol outlines a method to determine the effect of a MAT2A inhibitor on the proliferation of cancer cells.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) for cell viability of a test compound in MTAP-deleted versus MTAP-wild-type cells.
-
Principle: The assay measures the metabolic activity of the cells, which is proportional to the number of viable cells. Common methods include the use of tetrazolium salts (e.g., MTT, MTS) or the quantification of ATP levels (e.g., CellTiter-Glo®).
-
Materials:
-
MTAP-deleted and MTAP-wild-type cancer cell lines
-
Cell culture reagents
-
Test compound (e.g., this compound)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the MTAP-deleted and MTAP-wild-type cells into 96-well plates at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72-96 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development (for MTT/MTS assays) or signal stabilization (for ATP-based assays).
-
Read the absorbance or luminescence on a microplate reader.
-
Calculate the percent viability relative to the vehicle-treated control and determine the IC50 value for each cell line.
-
Experimental Workflow
The Evolving Landscape: Beyond this compound
The pioneering work with this compound paved the way for the development of next-generation MAT2A inhibitors with improved potency and pharmacokinetic properties, such as AG-270 and IDE397.[9][10] These compounds have entered clinical trials for the treatment of MTAP-deleted solid tumors and have shown preliminary signs of clinical activity, including objective responses in some patients.[9][11]
In parallel, a mechanistically distinct and highly promising approach has emerged with the development of MTA-cooperative PRMT5 inhibitors (e.g., MRTX1719). These molecules are designed to bind to the PRMT5-MTA complex, which is uniquely abundant in MTAP-deleted cancer cells. This strategy offers the potential for an even greater therapeutic window by directly targeting the cancer-specific protein-metabolite complex.
Table 2: Comparison of Therapeutic Strategies Targeting the MAT2A-PRMT5 Axis in MTAP-Deleted Cancers
| Therapeutic Strategy | Mechanism of Action | Key Advantage | Example Compound(s) |
|---|---|---|---|
| MAT2A Inhibition | Allosteric inhibition of MAT2A, leading to SAM depletion and subsequent PRMT5 inhibition. | Broad applicability to MTAP-deleted tumors. | This compound, AG-270, IDE397 |
| MTA-Cooperative PRMT5 Inhibition | Binds to the PRMT5-MTA complex, leading to direct and selective inhibition of PRMT5 in MTAP-deleted cells. | High selectivity for cancer cells with potential for a wider therapeutic index. | MRTX1719 |
Conclusion
This compound has played a seminal role in the validation of MAT2A as a therapeutic target in MTAP-deleted cancers. While it may not have progressed to clinical use, the insights gained from its characterization have been instrumental in guiding the development of a new generation of targeted therapies. The synthetic lethal relationship between MTAP deletion and the MAT2A-PRMT5 axis remains one of the most exciting and clinically relevant areas of research in precision oncology. For researchers and drug development professionals, a thorough understanding of the foundational science established with molecules like this compound is essential for navigating the future of this rapidly evolving field.
References
- 1. MTAP Deletions in Cancer Create Vulnerability to Targeting of the MAT2A/PRMT5/RIOK1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-Based Design of a Potent MAT2a Inhibitor and in Vivo Evaluation in an MTAP Null Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisionmedicineonline.com [precisionmedicineonline.com]
- 11. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
Allosteric Inhibition of MAT2A by PF-9366: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. Dysregulation of MAT2A activity and SAM levels is implicated in various diseases, most notably in cancer, making it a compelling therapeutic target. This technical guide provides an in-depth overview of PF-9366, a first-in-class allosteric inhibitor of MAT2A. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated biological pathways and experimental workflows.
Introduction to MAT2A and the Methionine Cycle
MAT2A catalyzes the conversion of L-methionine and ATP into SAM.[1][2][3] SAM is a crucial molecule that participates in numerous cellular processes, including DNA, RNA, and protein methylation, as well as polyamine biosynthesis.[1][4][5] The methionine cycle is a fundamental metabolic pathway that regenerates methionine from homocysteine, ensuring a continuous supply for SAM synthesis. In many cancer types, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A activity for survival, creating a therapeutic vulnerability.[6][7]
This compound: A Novel Allosteric Inhibitor
This compound is a potent and selective small-molecule inhibitor of human MAT2A.[4][5] Unlike orthosteric inhibitors that compete with substrates at the active site, this compound binds to an allosteric pocket on the MAT2A enzyme.[4][5] This allosteric binding site partially overlaps with the binding site of MAT2B, the regulatory subunit of MAT2A.[4][5] The binding of this compound induces a conformational change in the enzyme that, while increasing the affinity for its substrates, ultimately leads to a significant decrease in the overall enzyme turnover rate, thus inhibiting the production of SAM.[1][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Conditions | Reference |
| IC50 | 420 nM | Cell-free MAT2A enzymatic assay | [8][9][10] |
| Kd | 170 nM | Isothermal Titration Calorimetry (ITC) | [9][10] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| H520 (Lung Carcinoma) | SAM Production | IC50 | 1.2 µM | [8][9][10] |
| Huh-7 (Hepatocellular Carcinoma) | SAM Production | IC50 | 225 nM | [8][10] |
| Huh-7 (Hepatocellular Carcinoma) | Cell Proliferation | IC50 | 10 µM | [9] |
| MLL-rearranged leukemia cells | Cell Proliferation | IC50 | ~10-15 µM | [11] |
Key Experimental Protocols
MAT2A Enzymatic Inhibition Assay (Colorimetric)
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against MAT2A by measuring the amount of inorganic phosphate (B84403) produced.
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP)[12]
-
Test compound (e.g., this compound) dissolved in DMSO
-
Colorimetric phosphate detection reagent (e.g., PiColorLock™)[7][13]
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).[13]
-
In a microplate, add the diluted test compound or vehicle control.
-
Add a solution of MAT2A enzyme to each well, except for the blank wells.
-
Pre-incubate the enzyme and compound for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a master mix of L-Methionine and ATP to all wells.[12]
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.[12]
-
Stop the reaction and measure the generated inorganic phosphate by adding the colorimetric detection reagent.[12]
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a biophysical technique used to measure the binding affinity (Kd) of a ligand to a protein by directly measuring the heat changes that occur upon binding.
Materials:
-
Purified recombinant human MAT2A protein
-
Test compound (this compound)
-
ITC Buffer (e.g., 150 mM KCl, 25 mM HEPES pH 7.4, 5 mM MgCl₂, 5% (v/v) glycerol, 2 mM TCEP)[10]
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare solutions of MAT2A and the test compound in the same ITC buffer. The protein concentration is typically in the low micromolar range (e.g., 10 µM), and the compound concentration is 10-20 fold higher.[9][10]
-
Load the MAT2A solution into the sample cell of the calorimeter and the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the MAT2A solution while monitoring the heat released or absorbed.[9][10]
-
The raw data is a series of heat-change peaks corresponding to each injection.
-
Integrate the peaks to obtain a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the binding isotherm to a suitable binding model (e.g., a simple 1:1 binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[9]
Cellular SAM Level Quantification
This protocol outlines a general method for measuring the intracellular concentration of SAM in cultured cells following treatment with an inhibitor.
Materials:
-
Cultured cells (e.g., H520, Huh-7)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Reagents for cell lysis and protein precipitation (e.g., perchloric acid)
-
Analytical method for SAM quantification (e.g., LC-MS/MS or commercially available ELISA-based kits)
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 6 hours).[10]
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells and precipitate proteins using a suitable method (e.g., addition of ice-cold perchloric acid).
-
Centrifuge the samples to pellet the protein precipitate and collect the supernatant containing the metabolites.
-
Analyze the supernatant to quantify the levels of SAM using a sensitive analytical technique like LC-MS/MS.
-
Normalize the SAM levels to the cell number or protein concentration.
-
Determine the IC50 for SAM production by plotting the normalized SAM levels against the compound concentration.
Cell Proliferation Assay
This assay measures the effect of a compound on the growth and viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Huh-7)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Cell viability reagent (e.g., CellTiter-Glo®)[5]
-
Luminometer or microplate reader
Procedure:
-
Seed cells at a low density in 96-well plates and allow them to attach overnight.[10]
-
Treat the cells with a range of concentrations of the test compound or vehicle control.
-
Incubate the cells for a prolonged period (e.g., 72 hours).[10]
-
At the end of the incubation period, add a cell viability reagent according to the manufacturer's instructions. This reagent typically measures ATP levels, which correlate with the number of viable cells.
-
Measure the luminescence or absorbance using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the allosteric inhibition of MAT2A by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Epigenome-wide impact of MAT2A sustains the androgen-indifferent state and confers synthetic vulnerability in ERG fusion-positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tribioscience.com [tribioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
In-Depth Technical Guide: PF-9366, an Allosteric Inhibitor of Methionine Adenosyltransferase 2A (MAT2A)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical and cellular activity of PF-9366, a potent and selective allosteric inhibitor of human methionine adenosyltransferase 2A (MAT2A). This document details the inhibitor's binding affinity and inhibitory concentrations, outlines the experimental methodologies for their determination, and illustrates the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activity and binding affinity of this compound against its target, MAT2A, have been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below for clear comparison.
Table 1: Biochemical Potency and Binding Affinity of this compound
| Parameter | Value | Target | Assay Type |
| IC50 | 420 nM | Human MAT2A | Cell-free enzymatic assay |
| Kd | 170 nM | Human MAT2A | Isothermal Titration Calorimetry (ITC) |
Table 2: Cellular Activity of this compound
| Cell Line | Parameter | Value | Assay Description |
| H520 (Lung Carcinoma) | Cellular IC50 | 1.2 µM | Inhibition of S-Adenosyl-L-methionine (SAM) production |
| Huh-7 (Hepatocellular Carcinoma) | Cellular IC50 | 255 nM | Inhibition of S-Adenosyl-L-methionine (SAM) production |
| Huh-7 (Hepatocellular Carcinoma) | Proliferation IC50 | 10 µM | Cell proliferation assay |
Signaling Pathway
This compound targets a critical enzyme in one-carbon metabolism, MAT2A, which catalyzes the synthesis of S-Adenosyl-L-methionine (SAM). SAM is a universal methyl donor for numerous biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. These modifications play a crucial role in regulating gene expression and cellular signaling. By inhibiting MAT2A, this compound disrupts the methionine cycle and depletes cellular SAM levels, thereby impacting these essential cellular processes.
Caption: The Methionine Cycle and the inhibitory action of this compound on MAT2A.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in determining the IC50 and Kd values of this compound.
Isothermal Titration Calorimetry (ITC) for Kd Determination
Isothermal Titration Calorimetry is a biophysical technique used to measure the heat changes that occur upon the binding of a small molecule (ligand) to a larger molecule (protein). This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
Workflow for ITC:
Caption: Workflow for determining the Kd of this compound using Isothermal Titration Calorimetry.
Cell-Free Enzymatic Assay for IC50 Determination
This assay measures the ability of this compound to inhibit the enzymatic activity of MAT2A in a controlled, cell-free environment. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Workflow for Cell-Free IC50 Determination:
Caption: Workflow for determining the IC50 of this compound in a cell-free enzymatic assay.
Cellular Assay for SAM Production Inhibition
This assay quantifies the ability of this compound to inhibit the production of SAM within a cellular context. This provides a more physiologically relevant measure of the compound's potency.
Workflow for Cellular IC50 Determination:
Caption: Workflow for determining the cellular IC50 for SAM production inhibition by this compound.
PF-9366: A Technical Guide for Researchers
An In-depth Review of the Allosteric Inhibitor of Methionine Adenosyltransferase 2A (MAT2A)
This technical guide provides a comprehensive overview of PF-9366, a potent and selective allosteric inhibitor of human methionine adenosyltransferase 2A (MAT2A). Intended for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound.
Chemical Structure and Physicochemical Properties
This compound, with the formal name 2-(7-Chloro-5-phenyl)-[1][2][3]triazolo[4,3-a]quinoline-1-yl)-N,N,dimethylethanamine, is a synthetic small molecule.[4][5] Its core structure consists of a triazoloquinoline scaffold.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 72882-78-1 | [1][2][4] |
| Molecular Formula | C₂₀H₁₉ClN₄ | [1][4][6] |
| Molecular Weight | 350.84 g/mol | [1][2][6] |
| Appearance | White to off-white solid | [1] |
| Purity | >98% | [4] |
| Solubility | Soluble in DMSO (up to 20 mg/ml) | [4] |
Mechanism of Action and Signaling Pathway
This compound is an allosteric inhibitor of MAT2A, the enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM) from L-methionine and ATP in extrahepatic tissues.[3][4][7] SAM is a universal methyl group donor critical for numerous cellular processes, including epigenetic regulation and polyamine biosynthesis.[7]
This compound binds to an allosteric site on MAT2A, which notably overlaps with the binding site of the regulatory protein MAT2B.[7][8] This binding event induces a conformational change in the MAT2A active site, leading to an increased affinity for its substrates but a significant decrease in enzyme turnover, ultimately inhibiting the production of SAM.[7][8] The inhibition of MAT2A can be particularly effective in cancers with deletions of the methylthioadenosine phosphorylase (MTAP) gene, creating a synthetic lethal therapeutic strategy.[9][10]
Figure 1. Simplified signaling pathway of MAT2A inhibition by this compound.
Pharmacological Properties
This compound demonstrates potent and selective inhibitory activity against MAT2A. It has been shown to have minimal off-target effects on a wide range of G protein-coupled receptors (GPCRs), neurotransmitter transporters, phosphodiesterases, and ion channels.[1][5]
Table 2: In Vitro Activity of this compound
| Parameter | Cell Line/Target | Value | Reference |
| IC₅₀ (Enzymatic) | Human MAT2A | 420 nM | [1][2][4] |
| Kₔ | Human MAT2A | 170 nM | [1][6] |
| IC₅₀ (Cellular SAM Production) | H520 (Lung Carcinoma) | 1.2 µM | [1][2][3] |
| IC₅₀ (Cellular SAM Production) | Huh-7 (Hepatocellular Carcinoma) | 225 nM | [4][5] |
| IC₅₀ (Cell Proliferation) | Huh-7 (Hepatocellular Carcinoma) | 10 µM | [1] |
Key Experimental Protocols
The following are generalized protocols for assessing the cellular activity of this compound, based on commonly cited methodologies.
Cell-Based SAM Production Assay
This assay quantifies the intracellular concentration of S-adenosyl-L-methionine following treatment with this compound.
Figure 2. Workflow for a cell-based SAM production assay.
Methodology:
-
Cell Seeding: Seed H520 or Huh-7 cells in 96-well plates at a density of 15,000-20,000 cells per well and allow them to attach overnight.[1][2]
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then further dilute in growth medium to achieve the final desired concentrations with a final DMSO concentration of ≤0.5%.[1][2]
-
Treatment: Remove the growth medium from the cells and add the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plates for 6 hours at 37°C in a humidified incubator with 5% CO₂.[2]
-
SAM Extraction and Analysis: Following incubation, lyse the cells and extract the intracellular metabolites. Quantify the levels of SAM using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of SAM inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 4,000 cells per well.[1][2]
-
Compound Preparation and Treatment: Prepare and add this compound as described in the SAM production assay protocol.
-
Viability Measurement: Assess cell viability using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[1][2]
-
Data Analysis: Determine the IC₅₀ for cell proliferation by plotting cell viability against the log concentration of the compound.
In Vivo Studies
For in vivo applications, this compound can be formulated for oral administration. A typical formulation involves dissolving the compound in a vehicle consisting of DMSO, PEG300, Tween 80, and saline.[2]
Conclusion
This compound is a valuable research tool for investigating the role of MAT2A and SAM metabolism in cancer and other diseases. Its high potency and selectivity make it a suitable probe for elucidating the downstream effects of MAT2A inhibition. This guide provides a foundational understanding of this compound's properties and methodologies for its investigation, serving as a resource for researchers in the field of drug discovery and chemical biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 3. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 4. tribioscience.com [tribioscience.com]
- 5. caymanchem.com [caymanchem.com]
- 6. adooq.com [adooq.com]
- 7. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Potential of PF-9366 in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-9366 is a first-in-class, orally bioavailable, allosteric inhibitor of methionine adenosyltransferase 2A (Mat2A). Mat2A is the primary enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM), a universal methyl donor and a critical metabolite for cancer cell proliferation, survival, and epigenetic regulation.[1][2][3][4] Deregulation of Mat2A and the methionine cycle is a key feature in various cancers, making it a compelling target for therapeutic intervention.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed summaries of experimental protocols.
Mechanism of Action: Allosteric Inhibition of Mat2A
Mat2A catalyzes the conversion of methionine and ATP into S-adenosyl-L-methionine (SAM). SAM is the principal methyl group donor for a vast number of methylation reactions, including the methylation of DNA, RNA, and histone proteins, which are fundamental to the regulation of gene expression. In many cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene (occurring in ~15% of all human cancers), tumor cells become uniquely dependent on Mat2A activity for survival.[1]
This compound binds to a novel allosteric site on the Mat2A enzyme.[4][5] This binding event induces a conformational change in the active site, which, paradoxically, increases substrate affinity but significantly decreases the enzyme's turnover rate.[5] The net result is a potent inhibition of SAM production, leading to a state of cellular methyl-depletion. This disruption of methylation processes and polyamine biosynthesis ultimately impairs cancer cell growth and proliferation.[5]
References
- 1. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 3. tribioscience.com [tribioscience.com]
- 4. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Potent MALT1 Inhibitors Featuring a Novel "2-Thioxo-2,3-dihydrothiazolo[4,5- d]pyrimidin-7(6 H)-one" Scaffold for the Treatment of B Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PF-9366 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PF-9366, a selective allosteric inhibitor of Methionine Adenosyltransferase 2A (Mat2A), in cell culture experiments. Detailed protocols for cell viability assays, western blotting, and immunoprecipitation are provided to facilitate research into the cellular effects of Mat2A inhibition.
Introduction
This compound is a potent and specific inhibitor of Mat2A, the enzyme responsible for the synthesis of S-adenosylmethionine (SAM) in extrahepatic tissues.[1][2] SAM is a universal methyl donor crucial for numerous cellular processes, including histone and DNA methylation, and polyamine biosynthesis.[2][3] Dysregulation of Mat2A is implicated in various cancers, making it a compelling target for therapeutic intervention.[2][4] this compound binds to an allosteric site on Mat2A, altering the active site and leading to decreased enzyme turnover.[2] These notes provide essential information for utilizing this compound to investigate the role of Mat2A in cancer cell biology.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (Mat2A enzyme) | 420 nM | Cell-free | [1][5][6] |
| Kd (Mat2A) | 170 nM | Cell-free | [5][6] |
| IC50 (SAM Production) | 1.2 µM | H520 (lung carcinoma) | [1][4][5][6] |
| IC50 (SAM Production) | 255 nM | Huh-7 (hepatocellular carcinoma) | [1][4][5][6] |
| IC50 (Cell Proliferation) | 10 µM | Huh-7 (hepatocellular carcinoma) | [5] |
Table 2: Recommended Cell Seeding Densities for this compound Treatment
| Cell Line | Seeding Density (cells/well) | Plate Format | Incubation Time | Reference |
| Huh-7 | 15,000 | 96-well | 6 hours | [5][6] |
| Huh-7 | 4,000 | 96-well | 72 hours | [5][6] |
| NCI-H520 (Mat2B knockdown) | 20,000 | 96-well | 6 hours | [5][6] |
| NCI-H520 (Mat2B knockdown) | 10,000 | 96-well | 72 hours | [5][6] |
| MLL-AF4/-AF9 | Not specified | Not specified | 6 days | [7] |
Mandatory Visualizations
Signaling Pathway of Mat2A Inhibition by this compound
Caption: Mat2A catalyzes the formation of SAM, a key methyl donor. This compound allosterically inhibits Mat2A, reducing SAM levels and subsequent methylation events.
Experimental Workflow for Cell Viability Assay
Caption: A streamlined workflow for determining the effect of this compound on cell proliferation and viability.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO.[1] To prepare a 10 mM stock solution, dissolve 3.51 mg of this compound (Molecular Weight: 350.84 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 3 months or at -80°C for longer-term storage.[1][5]
Cell Culture and Treatment
Materials:
-
Cancer cell lines of interest (e.g., Huh-7, H520)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)
-
This compound stock solution
-
Vehicle control (DMSO)
-
Cell culture plates (e.g., 96-well for viability assays, 6-well or 10 cm dishes for protein/RNA extraction)
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.[5][6]
-
Seed cells at the desired density in the appropriate culture plates. Refer to Table 2 for recommended seeding densities.
-
Prepare working solutions of this compound by diluting the stock solution in fresh growth medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5% to avoid solvent toxicity.[5][6]
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 24, 48, or 72 hours).
Cell Viability Assay (Using CellTiter-Glo®)
Materials:
-
Cells treated with this compound in a 96-well plate
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Phosphate-buffered saline (PBS)
-
Luminometer
Protocol:
-
Following treatment with this compound, remove the growth medium from the 96-well plate.[5]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. A common method is to dilute the reagent 1:1 with PBS.[5]
-
Add 80 µL of the diluted CellTiter-Glo® reagent to each well.[5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Western Blotting for Mat2A and Downstream Effectors
Materials:
-
Cells treated with this compound in 6-well plates or 10 cm dishes
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mat2A, anti-H3K4me3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer and scraping the cells.[8][9]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[11]
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[11]
-
Wash the membrane three times with TBST for 10 minutes each.[11]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Immunoprecipitation of Mat2A
Materials:
-
Cells treated with this compound
-
Non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA) with protease inhibitors[12]
-
Anti-Mat2A antibody
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS sample buffer)
Protocol:
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein interactions.
-
Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[10]
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with the anti-Mat2A antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the eluted proteins by Western blotting as described in the previous protocol.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 11. ptglab.com [ptglab.com]
- 12. docs.abcam.com [docs.abcam.com]
Dissolving PF-9366 in DMSO: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the dissolution of PF-9366, a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), in dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] This protocol is intended for researchers, scientists, and drug development professionals working with this compound in cellular and biochemical assays. The information compiled herein is based on publicly available data from various suppliers and research articles, and it includes details on solubility, stock solution preparation, storage, and the relevant biological pathway.
Introduction to this compound
This compound is a small molecule inhibitor of human methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM) in extrahepatic tissues.[1][2] MAT2A is a critical enzyme in one-carbon metabolism, and its product, SAM, is the primary methyl group donor for a wide range of biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. By inhibiting MAT2A, this compound effectively reduces cellular SAM levels, thereby impacting these essential cellular processes.[5] This mechanism of action has made this compound a valuable tool for studying the role of MAT2A and SAM in various diseases, particularly cancer.[6]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₂₀H₁₉ClN₄ |
| Molecular Weight | ~350.84 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 72882-78-1 |
| Purity | >98% (as typically supplied) |
Solubility Data
This compound is readily soluble in DMSO.[1] However, the reported maximum solubility can vary slightly between different suppliers and batches. It is crucial to use high-purity, anhydrous DMSO, as the presence of water can significantly decrease the solubility of the compound.[3][4] For optimal results, sonication may be employed to facilitate dissolution.[5]
| Solvent | Reported Solubility Range (mg/mL) | Reported Solubility Range (mM) |
| DMSO | 10 - 20 | ~28.5 - 57.0 |
Experimental Protocol: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)[5]
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use. This is particularly important for DMSO, which can absorb moisture from the air when cold.
-
Weigh this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.508 mg of this compound (Molecular Weight = 350.84 g/mol ).
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the Compound:
-
Cap the vial securely and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath sonicator.[5] Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
For short-term storage (up to 3 months), the DMSO stock solution can be stored at -20°C.[1]
-
For long-term storage (up to 1-2 years), it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[3]
-
Protect the stock solution from light.
-
Application in Cell-Based Assays
When using the this compound DMSO stock solution for cell-based experiments, it is common practice to perform a serial dilution in cell culture medium to achieve the desired final concentration. It is critical to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to minimize solvent-induced toxicity.[5]
Signaling Pathway and Experimental Workflow
This compound targets MAT2A, a key enzyme in the methionine cycle. The inhibition of MAT2A leads to a reduction in S-adenosyl-L-methionine (SAM), which is a universal methyl donor for various cellular processes.
Caption: Mechanism of action of this compound.
The following diagram illustrates a typical experimental workflow for utilizing a this compound DMSO stock solution in a cell-based assay.
References
Application Notes and Protocols: PF-9366 Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9366 is a potent and selective allosteric inhibitor of human methionine adenosyltransferase 2A (MAT2A).[1] MAT2A is the primary enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM) in extrahepatic tissues.[1][2] As SAM is a universal methyl group donor crucial for numerous cellular processes, including DNA, RNA, and protein methylation, the inhibition of MAT2A by this compound has significant implications for cancer research and drug development.[1][3] this compound binds to an allosteric site on MAT2A, altering the active site, which leads to increased substrate affinity but decreased enzyme turnover.[1][3] This document provides detailed protocols for the preparation and storage of this compound stock solutions to ensure its stability and efficacy in experimental settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉ClN₄ | [4] |
| Molecular Weight | 350.84 g/mol | [4][5] |
| CAS Number | 72882-78-1 | [4][5] |
| Appearance | White to off-white solid | [4] |
| Purity | >98% |
Solubility Data
The solubility of this compound in various solvents is critical for the preparation of stock solutions. The following table summarizes its solubility. It is highly recommended to use fresh, anhydrous DMSO for optimal dissolution, as hygroscopic DMSO can significantly impact solubility.[4][6]
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mg/mL (≥ 28.50 mM) | Ultrasonic treatment may be required to aid dissolution.[4] |
| Ethanol | 3 mg/mL (8.55 mM) | [5] |
| DMF | 0.5 mg/mL | [7] |
| Water | < 1 mg/mL | Considered slightly soluble or insoluble.[5] |
| Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.13 mM) | A common formulation for in vivo studies.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.13 mM) | An alternative formulation for in vivo studies.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing this compound: Accurately weigh out a specific mass of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.508 mg of this compound (Molecular Weight = 350.84 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the this compound powder. For 3.508 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube or vial and vortex thoroughly until the powder is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to facilitate dissolution.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.[5]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[4]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4][8]
-
Application to Cells: Add the prepared working solutions to your cell cultures and proceed with the experiment. For example, in proliferation assays, cells are often seeded and allowed to attach overnight before the addition of the compound-containing medium.[4][8]
Storage and Stability
Proper storage of this compound is essential to maintain its chemical integrity and biological activity. The following table provides recommended storage conditions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in the dark and under desiccating conditions. The product can be sensitive to air and light.[4] |
| 4°C | 2 years | [4] | |
| In Solvent (e.g., DMSO) | -80°C | 2 years | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[4][6] |
| -20°C | 1 year | Suitable for shorter-term storage.[4][6] |
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric inhibitor of MAT2A.[1] MAT2A catalyzes the conversion of L-methionine and ATP into S-adenosyl-L-methionine (SAM). SAM is a critical methyl donor for methylation reactions that are essential for the regulation of gene expression and other cellular functions. The diagram below illustrates the central role of MAT2A in the methionine cycle and the inhibitory action of this compound.
Caption: The inhibitory effect of this compound on the MAT2A-mediated methionine cycle.
Experimental Workflow
The following diagram outlines a typical experimental workflow for utilizing this compound, from stock solution preparation to a cell-based assay.
Caption: A generalized workflow for preparing and using this compound in experiments.
References
- 1. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
PF-9366: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PF-9366, a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (Mat2A), in various in vitro experimental settings. Mat2A is the primary enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM), a universal methyl donor crucial for numerous cellular processes.[1][2] Dysregulation of Mat2A is frequently observed in cancer, making it a compelling therapeutic target.[2][3]
This document outlines the mechanism of action of this compound, summarizes its activity in biochemical and cellular assays, and provides detailed protocols for its application in studying cell proliferation, target engagement, and enzymatic activity.
Mechanism of Action
This compound is an allosteric inhibitor of Mat2A.[1][2] It binds to a site on the Mat2A enzyme that overlaps with the binding site of its regulatory protein, Mat2B.[2] This binding event alters the active site of Mat2A, leading to an increase in substrate affinity but a decrease in enzyme turnover, ultimately inhibiting the production of SAM.[2]
Quantitative Data Summary
The following table summarizes the reported in vitro activities of this compound.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | Human Mat2A | IC₅₀ | 420 nM | [1][4][5] |
| Human Mat2A | Kd | 170 nM | [4][5] | |
| Cellular Assay | H520 (Lung Carcinoma) | SAM Production IC₅₀ | 1.2 µM | [1][4][6] |
| Huh-7 (Hepatocellular Carcinoma) | SAM Production IC₅₀ | 225 nM | [1][6] | |
| Huh-7 (Hepatocellular Carcinoma) | Cell Proliferation IC₅₀ | 10 µM | [4] |
Experimental Protocols
Cell Proliferation Assay using CellTiter-Glo®
This protocol describes how to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Huh-7)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[4]
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to use a 3-fold dilution series.[5] The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.[5]
-
Add the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[5]
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[1][7]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[1]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1][7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1][7]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized luminescence values against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cellular S-Adenosyl-L-methionine (SAM) Quantification Assay
This protocol outlines a general method to measure the intracellular levels of SAM following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., H520, Huh-7)
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Reagents for cell lysis (e.g., perchloric acid)
-
SAM quantification kit (e.g., ELISA or LC-MS/MS-based)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. For Huh-7 cells, a seeding density of 15,000 cells/well in a 96-well plate is used for a 6-hour incubation, which can be scaled up for larger plates.[5] For H520 cells, a seeding density of 20,000 cells/well in a 96-well plate is used for a 6-hour incubation.[5]
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound or vehicle control for 6 hours.[8]
-
-
Cell Lysis and Sample Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a method compatible with the chosen SAM quantification kit. A common method involves protein precipitation with perchloric acid.[9]
-
Collect the cell lysates and clarify by centrifugation.
-
-
SAM Quantification:
-
Data Analysis:
-
Normalize the SAM levels to the total protein concentration in each sample.
-
Calculate the percentage of SAM inhibition relative to the vehicle-treated control.
-
Plot the percentage of SAM inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Isothermal Titration Calorimetry (ITC) for Mat2A-PF-9366 Binding
This protocol describes the use of ITC to determine the binding affinity (Kd) of this compound to purified Mat2A protein.
Materials:
-
Purified human Mat2A protein
-
This compound
-
ITC buffer (e.g., 150 mM KCl, 25 mM HEPES pH 7.4, 5 mM MgCl₂, 5% (v/v) glycerol, 2 mM TCEP)[5]
-
DMSO
-
Isothermal Titration Calorimeter
Procedure:
-
Protein and Compound Preparation:
-
Dialyze the purified Mat2A protein extensively against the ITC buffer.[5]
-
Determine the precise concentration of Mat2A spectrophotometrically.[5]
-
Prepare a stock solution of this compound in 100% DMSO.[5]
-
Dilute the this compound stock solution into the ITC buffer to the desired final concentration (e.g., 200 µM). The final DMSO concentration should be matched in the protein solution to minimize heat of dilution effects.[5]
-
-
ITC Experiment:
-
Data Analysis:
-
Integrate the heat changes for each injection.
-
Fit the integrated data to a suitable binding model (e.g., a simple 1:1 binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[5]
-
References
- 1. promega.com [promega.com]
- 2. biocompare.com [biocompare.com]
- 3. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. promega.com [promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for PF-9366 Treatment in Lung Cancer Cells
For Research Use Only
Introduction
PF-9366 is a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM) in extrahepatic tissues.[1][2] MAT2A is frequently deregulated in various cancers, including lung cancer, making it a promising therapeutic target.[2] Inhibition of MAT2A by this compound depletes cellular SAM levels, leading to the suppression of cancer cell proliferation and induction of apoptosis.[1][3] These application notes provide detailed protocols for the treatment of lung cancer cells with this compound and subsequent analysis of its effects on cell viability, apoptosis, and cell cycle progression. The provided information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions by binding to an allosteric site on the MAT2A enzyme.[2] This binding event alters the enzyme's active site, resulting in decreased catalytic turnover and a subsequent reduction in the cellular production of SAM.[2] SAM is a universal methyl donor for numerous biological reactions, including DNA, RNA, and protein methylation, which are critical for cancer cell growth and survival. By inhibiting MAT2A, this compound disrupts these essential cellular processes. In lung cancer cells, treatment with this compound has been shown to upregulate the expression of apoptosis-related genes, such as CASP7 and CASP8, which is associated with the TNF signaling pathway.[4][5] This ultimately leads to programmed cell death. Furthermore, this compound has been observed to influence histone methylation, specifically causing a reduction in H3K9me2 and H3K36me3 levels.[4][5]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| MAT2A Inhibition (IC50, cell-free) | - | 420 nM | [4] |
| MAT2A Binding Affinity (Kd) | - | 170 nM | [1] |
| Cellular SAM Production Inhibition (IC50) | H520 (lung carcinoma) | 1.2 µM | [1][4][6] |
| Cellular SAM Production Inhibition (IC50) | Huh-7 (liver carcinoma) | 225 nM | [1][4][6] |
| Cell Proliferation Inhibition (IC50) | Huh-7 (liver carcinoma) | 10 µM | [1] |
Table 2: Effect of this compound on Cisplatin-Resistant Lung Cancer Cell Viability
| Cell Line | This compound Concentration | Treatment Duration | Effect | Reference |
| H460/DDP | 10 µM, 20 µM, 40 µM, 60 µM, 80 µM | 24 hours | Dose-dependent reduction in cell viability | [7] |
| PC-9 | 10 µM, 20 µM, 40 µM, 60 µM, 80 µM | 24 hours | Dose-dependent reduction in cell viability | [7] |
| H460/DDP | 10 µM | Continuous | Significant inhibition of proliferation | [3] |
Experimental Protocols
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.51 mg of this compound (Molecular Weight: 350.84 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
Cell Culture and Treatment
Materials:
-
Lung cancer cell lines (e.g., H520, H460/DDP, PC-9)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Cell culture flasks or plates
-
This compound stock solution
Protocol:
-
Culture lung cancer cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction or flow cytometry) and allow them to adhere overnight.
-
On the day of treatment, dilute the this compound stock solution to the desired final concentrations in fresh culture medium. It is crucial to maintain a final DMSO concentration below 0.5% to minimize solvent-induced toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates with treated cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
Western Blot Analysis for Apoptosis Markers
Materials:
-
6-well plates with treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Cleaved PARP, anti-Cleaved Caspase-7, anti-Cleaved Caspase-8, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
6-well plates with treated cells
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
Propidium iodide (PI)/RNase A staining solution
Protocol:
-
Harvest the treated cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[8]
-
Incubate the cells at 4°C for at least 2 hours.[8]
-
Wash the fixed cells with PBS and resuspend them in PI/RNase A staining solution.[8]
-
Incubate for 30 minutes at room temperature in the dark.[8]
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: Mechanism of action of this compound in lung cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. Tumor necrosis factor in lung cancer: Complex roles in biology and resistance to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 5. protocols.io [protocols.io]
- 6. tribioscience.com [tribioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring S-Adenosylmethionine (SAM) Levels Following PF-9366 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the accurate measurement of S-adenosylmethionine (SAM) levels in biological samples following treatment with PF-9366, a known inhibitor of methionine adenosyltransferase 2A (MAT2A). This document includes detailed experimental protocols, data presentation guidelines, and visualizations to facilitate the understanding and implementation of these methods in a research setting.
Introduction
S-adenosylmethionine (SAM) is a universal methyl donor crucial for the methylation of a wide array of molecules, including DNA, RNA, histones, and other proteins.[[“]][2][3] These methylation events are critical for the regulation of gene expression, protein function, and overall cellular homeostasis.[[“]][4] The biosynthesis of SAM is primarily catalyzed by the enzyme methionine adenosyltransferase (MAT), which converts methionine and ATP into SAM.[5] In extrahepatic tissues, the predominant isoform is MAT2A.[6]
This compound is a potent and allosteric inhibitor of human MAT2A, with an IC50 of 420 nM.[7][8][9] By inhibiting MAT2A, this compound effectively reduces the intracellular production of SAM.[6][10][11] This targeted depletion of SAM levels has significant implications for cellular processes that are dependent on methylation, making it a valuable tool for studying the role of SAM in various biological systems and a potential therapeutic agent in diseases characterized by aberrant methylation, such as certain cancers.[6][12]
Accurate measurement of intracellular SAM levels after this compound treatment is essential to understand its dose-dependent effects, to elucidate the downstream consequences on methylation pathways, and to assess its therapeutic potential. These notes provide detailed protocols for cell treatment, sample preparation, and SAM quantification.
Data Presentation
The following table summarizes the reported inhibitory activity of this compound on SAM production in different cancer cell lines. This data is critical for designing experiments with appropriate cell models and concentration ranges of the inhibitor.
| Cell Line | Cancer Type | This compound IC50 for SAM Production | Reference |
| H520 | Lung Carcinoma | 1.2 µM | [8][10] |
| Huh-7 | Hepatocellular Carcinoma | 225 nM | [7][10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for measuring its impact on cellular SAM levels.
References
- 1. consensus.app [consensus.app]
- 2. amsbio.com [amsbio.com]
- 3. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 5. Frontiers | The Impact of One Carbon Metabolism on Histone Methylation [frontiersin.org]
- 6. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tribioscience.com [tribioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeting histone methylation for cancer therapy: enzymes, inhibitors, biological activity and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing PF-9366 in Combination with Chemotherapy
Audience: Researchers, scientists, and drug development professionals.
Introduction: PF-9366 is a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), a key enzyme in the methionine cycle responsible for the synthesis of S-adenosylmethionine (SAM). SAM is a universal methyl donor for numerous cellular processes, including histone and DNA methylation, which are often dysregulated in cancer. Inhibition of MAT2A by this compound depletes cellular SAM levels, leading to anti-proliferative effects in various cancer models. Preclinical evidence suggests that combining this compound with standard chemotherapeutic agents can result in synergistic anti-tumor activity, offering a promising strategy to enhance therapeutic efficacy and overcome drug resistance. These application notes provide a summary of key preclinical findings and detailed protocols for investigating this compound in combination with chemotherapy.
Data Presentation
Table 1: In Vitro Efficacy of this compound as a Single Agent
| Compound | Cell Line | Cancer Type | IC50 (Enzymatic) | IC50 (Cellular SAM Production) | IC50 (Cell Proliferation) | Citation |
| This compound | - | - | 420 nM | - | - | [1] |
| This compound | H520 | Lung Carcinoma | - | 1.2 µM | - | [2] |
| This compound | Huh-7 | Liver Carcinoma | - | 255 nM | 10 µM | [2] |
| This compound | MLL-AF4/-AF9 | MLL-rearranged Leukemia | - | - | ~10 µM | [3] |
Table 2: In Vitro Combination Efficacy of this compound with Other Agents in MLL-rearranged Leukemia Cells
| Combination | Cell Line | Effect | Finding | Citation |
| This compound + Cytarabine | MLL-AF4/-AF9 | Synergistic | Enhanced anti-leukemic effects | [4] |
| This compound + EPZ004777 (DOT1L Inhibitor) | MLL-AF4/-AF9 | Synergistic | Enhanced anti-leukemic effects | [4] |
| This compound + EPZ015666 (PRMT5 Inhibitor) | MLL-AF4/-AF9 | Synergistic | Enhanced anti-leukemic effects | [4] |
Table 3: In Vivo Efficacy of a MAT2A Inhibitor (AG-270) in Combination with Chemotherapy in Patient-Derived Xenograft (PDX) Models
| Combination | Cancer Type (PDX) | Effect | Key Finding | Citation |
| AG-270 + Docetaxel (B913) | Non-Small Cell Lung Cancer | Additive-to-Synergistic | 50% Complete Tumor Regressions in 2-3 PDX models | [5][6] |
| AG-270 + Gemcitabine (B846) | Pancreatic Cancer | Additive-to-Synergistic | Enhanced anti-tumor activity | [5][6] |
| AG-270 + Paclitaxel | Various Solid Tumors | Additive-to-Synergistic | Enhanced anti-tumor activity | [5][6] |
Signaling Pathways and Experimental Workflows
Caption: MAT2A signaling pathway and points of intervention.
Caption: Workflow for in vitro combination screening.
Caption: General workflow for in vivo xenograft studies.
Experimental Protocols
Protocol 1: In Vitro Combination of this compound and Cisplatin (B142131) in Cisplatin-Resistant Lung Cancer Cells
This protocol is adapted from a study investigating the effect of this compound on cisplatin-resistant lung cancer cell lines H460/DDP and PC-9.[2]
Materials:
-
This compound (dissolved in DMSO)
-
Cisplatin (dissolved in a suitable solvent)
-
Cisplatin-resistant lung cancer cell lines (e.g., H460/DDP, PC-9)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability assay
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for Cleaved PARP and a loading control like α-tubulin)
Procedure:
-
Cell Seeding: Seed H460/DDP or PC-9 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and cisplatin in complete culture medium. For combination treatment, prepare a matrix of concentrations for both drugs.
-
Treatment:
-
Single Agent: Remove the overnight culture medium and add 100 µL of medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80 µM) or cisplatin alone.
-
Combination: Add 100 µL of medium containing the combination of this compound and cisplatin at various concentrations. Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Assessment:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Western Blot Analysis for Apoptosis:
-
Seed cells in 6-well plates and treat with this compound (e.g., 10 µM, 20 µM) in the presence of a fixed concentration of cisplatin (e.g., 5 µg/mL) for 24 hours.
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Cleaved PARP and a loading control.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Protocol 2: In Vitro Combination of this compound in MLL-rearranged Leukemia Cells
This protocol is based on a study evaluating this compound in combination with cytarabine, a DOT1L inhibitor (EPZ004777), and a PRMT5 inhibitor (EPZ015666) in MLL-rearranged leukemia cell lines.[3][4]
Materials:
-
This compound (dissolved in DMSO)
-
Cytarabine, EPZ004777, EPZ015666 (dissolved in DMSO)
-
MLL-rearranged leukemia cell lines (e.g., MLL-AF4, MLL-AF9)
-
Complete culture medium suitable for suspension cells
-
96-well plates
-
Flow cytometer and counting beads or a cell viability reagent (e.g., CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed MLL-rearranged leukemia cells in 96-well plates at an appropriate density in complete culture medium.
-
Treatment:
-
IC50 Determination: Treat cells with increasing concentrations of this compound, cytarabine, EPZ004777, or EPZ015666 alone to determine the IC50 value for each compound.
-
Combination Treatment: Treat cells with a combination of this compound and the other agents. A fixed ratio or a matrix of concentrations can be used.
-
-
Incubation: Incubate the cells for 6 days at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability and Proliferation Assessment:
-
Determine the relative cell count using a flow cytometer with counting beads or by performing a cell viability assay (e.g., CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the IC50 values from the dose-response curves.
-
For combination treatments, calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 3: Representative In Vivo Xenograft Study of a MAT2A Inhibitor in Combination with Chemotherapy
This protocol is a representative model based on the reported in vivo studies of the MAT2A inhibitor AG-270 in combination with taxanes or gemcitabine in patient-derived xenograft (PDX) models.[5][6]
Materials:
-
MAT2A inhibitor (e.g., this compound or AG-270) formulated for oral gavage.
-
Chemotherapeutic agent (e.g., docetaxel, gemcitabine) formulated for injection.
-
Immunocompromised mice (e.g., NOD/SCID).
-
Cancer cells or PDX tissue for implantation.
-
Matrigel (optional, for cell line xenografts).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
For cell line-derived xenografts, subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) in a mixture of media and Matrigel into the flank of the mice.
-
For PDX models, surgically implant small tumor fragments subcutaneously.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring with calipers 2-3 times per week.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, MAT2A inhibitor alone, Chemotherapy alone, Combination).
-
-
Drug Administration:
-
Administer the MAT2A inhibitor orally (e.g., once daily) at a predetermined dose.
-
Administer the chemotherapeutic agent according to a clinically relevant schedule (e.g., docetaxel intravenously once a week; gemcitabine intraperitoneally twice a week).
-
The combination group receives both agents according to their respective schedules.
-
-
Monitoring:
-
Measure tumor volumes and mouse body weights 2-3 times per week to assess efficacy and toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined treatment duration.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Assess for tumor regressions, including partial and complete regressions.
-
Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the anti-tumor effects.
-
References
- 1. MAT2A as Key Regulator and Therapeutic Target in MLL r Leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of MAT2A Expression Following PF-9366 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions are fundamental to the regulation of gene expression, protein function, and overall cellular homeostasis. Due to the heightened demand for SAM in rapidly dividing cancer cells, MAT2A has emerged as a promising therapeutic target in oncology.[1] PF-9366 is a potent and specific allosteric inhibitor of MAT2A, binding to a site that overlaps with the binding location of MAT2A's regulatory protein, MAT2B.[2] Inhibition of MAT2A with this compound has been shown to decrease intracellular SAM levels and impact downstream cellular processes, including histone methylation.[3][4]
An interesting consequence of MAT2A inhibition by this compound is a compensatory upregulation of MAT2A protein expression, a feedback mechanism that can potentially blunt the anti-proliferative effects of the compound.[5][6] Therefore, accurate monitoring of MAT2A protein levels via Western blot is a crucial step in evaluating the cellular response to this compound treatment.
These application notes provide a detailed protocol for the treatment of cells with this compound and the subsequent analysis of MAT2A protein expression by Western blot.
Data Presentation
The following table summarizes the effects of this compound on MAT2A, based on its mechanism of action and observed cellular responses.
| Parameter | Description | Cell Line Examples | Concentration Range | Treatment Time | Reference |
| MAT2A Inhibition (IC50) | Concentration of this compound required to inhibit 50% of MAT2A enzymatic activity or downstream effects. | Cell-free: 420 nM; H520 lung carcinoma: 1.2 µM; Huh-7 liver cancer: 255 nM | 200 nM - 10 µM | 6 - 72 hours | [7] |
| Effect on MAT2A Protein Expression | Treatment with this compound can lead to a compensatory increase in the total protein levels of MAT2A. | Noted in various cancer cell lines. | Not specified | Not specified | [5][6] |
| Downstream Effect | Inhibition of MAT2A by this compound leads to a reduction in global histone methylation. | MLL-rearranged (MLLr) leukemia cells | 15 µM | 6 days | [4] |
Signaling Pathway
The diagram below illustrates the central role of MAT2A in the methionine cycle and the mechanism of action for this compound. MAT2A catalyzes the conversion of Methionine and ATP into S-adenosylmethionine (SAM). SAM is the primary methyl group donor for methylation of various substrates, including DNA, RNA, and histones, a process carried out by methyltransferases (MTs). This methylation is critical for regulating gene expression and other cellular functions. This compound acts as an allosteric inhibitor of MAT2A, blocking the production of SAM and thereby inhibiting downstream methylation events.
Caption: MAT2A signaling pathway and this compound inhibition.
Experimental Protocols
This section details the methodology for treating cultured cells with this compound and subsequently analyzing MAT2A protein expression by Western blot.
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the existing media from the cells and replace it with the media containing the various concentrations of this compound. Include a vehicle control (DMSO only) group.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). The optimal time should be determined empirically for the cell line and experimental goals.
Part 2: Protein Extraction
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.[1]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer’s instructions.[1]
-
Part 3: Western Blot Analysis
-
Sample Preparation:
-
Based on the protein quantification, calculate the volume of each lysate required to load an equal amount of protein (typically 20-40 µg) per lane.
-
Add an appropriate volume of Laemmli sample buffer (e.g., 4X or 6X) to each protein sample.
-
Denature the samples by boiling at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of MAT2A (~43 kDa).
-
Perform electrophoresis according to the gel apparatus manufacturer's instructions to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Incubate the membrane with a primary antibody specific for MAT2A overnight at 4°C with gentle agitation. The antibody datasheet should be consulted for the recommended dilution.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Visualize the protein bands using a chemiluminescence detection system (e.g., X-ray film or a digital imager).
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for a loading control protein, such as β-actin or GAPDH.
-
Quantify the band intensities for MAT2A and the loading control using densitometry software. The expression of MAT2A can then be expressed as a ratio relative to the loading control.
-
Experimental Workflow Diagram
The following diagram provides a visual overview of the entire experimental process, from cell treatment to data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Proliferation Assays Using PF-9366
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9366 is a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in cells.[1][2] MAT2A is frequently overexpressed in various cancers, making it a compelling target for therapeutic intervention. Inhibition of MAT2A by this compound depletes cellular SAM levels, leading to a reduction in histone methylation, cell cycle arrest, and suppression of cancer cell proliferation.[3][4] These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound in cancer cell lines, including methods for proliferation assays, cell cycle analysis, and detection of histone methylation changes.
Mechanism of Action
This compound allosterically binds to MAT2A, inhibiting its enzymatic activity.[2] This leads to a decrease in the intracellular concentration of SAM, a universal methyl donor for methylation reactions. The reduction in SAM availability subsequently inhibits the activity of histone methyltransferases (HMTs), resulting in decreased methylation of histone proteins.[3][4] Alterations in histone methylation patterns disrupt gene expression programs that are critical for cell cycle progression and proliferation, ultimately leading to an anti-cancer effect.
Caption: Signaling pathway of this compound action.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| H520 | Lung Carcinoma | IC50 (SAM production) | 1.2 µM | [5] |
| Huh-7 | Liver Carcinoma | IC50 (SAM production) | 255 nM | [5] |
| Huh-7 | Liver Carcinoma | IC50 (Proliferation) | 10 µM | [5] |
| MLL-AF4/-AF9 | Leukemia | IC50 (Proliferation) | ~10-15 µM | [6] |
| H460/DDP | Cisplatin-Resistant Lung Cancer | IC50 (Proliferation) | ~20 µM | [4] |
| PC-9 | Lung Cancer | IC50 (Proliferation) | ~40 µM | [4] |
Table 2: Effect of this compound on Cell Cycle Distribution and Histone Methylation
| Cell Line | Treatment | Effect on Cell Cycle | Histone Methylation Changes | Reference |
| CRISPR/Cas9-MLLr | This compound | Decrease in S phase, increase in apoptosis | Reduction of H3K4me3, H3K79me1, H3K79me2, H4R3me2 | [3] |
| H460/DDP & PC-9 | This compound (10 µM) | Not specified | Reduction of H3K9me2 and H3K36me3 | [4] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using CellTiter-Glo®
This protocol describes a method for determining the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Caption: Workflow for a cell proliferation assay.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 4,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[7]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental values.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Caption: Workflow for cell cycle analysis.
Procedure:
-
Cell Preparation:
-
Harvest cells treated with this compound and control cells by trypsinization.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
-
Fixation:
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several days.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).
-
Protocol 3: Western Blotting for Histone Methylation
This protocol outlines the procedure for detecting changes in histone methylation marks upon this compound treatment.
Materials:
-
Treated and untreated cells
-
Histone extraction buffer
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific histone methylation marks (e.g., H3K4me3, H3K9me2, H3K27me3, H3K36me3) and total histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Extract histones using a commercial kit or a standard acid extraction protocol.
-
Quantify the protein concentration of the histone extracts.
-
-
SDS-PAGE and Transfer:
-
Denature the histone extracts by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize the levels of methylated histones to the total histone H3 loading control.[4]
-
Conclusion
This compound is a valuable tool for studying the role of MAT2A and SAM-dependent methylation in cancer biology. The protocols provided here offer a comprehensive guide for researchers to investigate the anti-proliferative effects of this compound and to elucidate its mechanism of action through the analysis of cell cycle progression and histone methylation status. These methods can be adapted to various cancer cell lines and experimental setups to advance our understanding of this promising therapeutic target.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
Troubleshooting & Optimization
PF-9366 off-target effects and selectivity
Welcome to the technical support center for the MAT2A inhibitor, PF-9366. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive information on the off-target effects and selectivity of this compound, along with troubleshooting guides and frequently asked questions (FAQs) to support your experiments.
Selectivity Profile of this compound
This compound is a potent and highly selective allosteric inhibitor of human methionine adenosyltransferase 2A (MAT2A), a key enzyme in the methionine cycle responsible for the synthesis of S-adenosylmethionine (SAM).[1][2] Extensive screening has demonstrated its high specificity for MAT2A with minimal off-target activity.
Kinase Selectivity
A comprehensive kinome scan assessing the activity of this compound against a panel of 39 kinases at a concentration of 10 µM revealed no significant inhibition. The average inhibition was less than 10%, with no kinase showing more than 30% inhibition. This indicates a very low likelihood of off-target effects mediated by kinase inhibition.
Off-Target Panel Screening
This compound was further evaluated against a broad panel of G-protein coupled receptors (GPCRs), neurotransmitter transporters, phosphodiesterases, and ion channels. At a concentration of 10 µM, this compound displayed no substantial off-target activity in these functional assays.[1]
Table 1: Summary of this compound In Vitro Potency and Selectivity
| Target | Parameter | Value | Cell Line/System |
| Primary Target | |||
| Human MAT2A | IC50 | 420 nM | Enzyme Assay |
| Human MAT2A | Kd | 170 nM | |
| Cellular Activity | |||
| SAM Production | IC50 | 1.2 µM | H520 Lung Carcinoma |
| SAM Production | IC50 | 255 nM | Huh-7 Hepatocellular Carcinoma |
| Cell Proliferation | IC50 | 10 µM | Huh-7 Hepatocellular Carcinoma |
| Off-Target Selectivity | |||
| Kinase Panel (39) | % Inhibition | <10% (average) at 10 µM | |
| GPCRs, Transporters, Phosphodiesterases, Ion Channels | Activity | No substantial activity at 10 µM |
Signaling Pathways and Experimental Workflows
MAT2A Signaling Pathway
This compound targets MAT2A, the enzyme that catalyzes the conversion of methionine and ATP into SAM. SAM is the universal methyl donor for a vast number of cellular methylation reactions, impacting DNA, RNA, and protein function. Inhibition of MAT2A by this compound depletes cellular SAM levels, thereby affecting these critical processes.
General Experimental Workflow for Assessing this compound Activity
This workflow outlines the key steps to evaluate the effect of this compound on cellular SAM levels and proliferation.
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent IC50 values in cellular assays.
| Possible Cause | Recommended Solution |
| Cell health and passage number | Use cells with a low passage number and ensure they are healthy and in the exponential growth phase. |
| Seeding density | Optimize cell seeding density for each cell line to avoid confluency-related artifacts. |
| Compound solubility | Ensure this compound is fully dissolved in DMSO before further dilution in culture medium. Sonication may be required.[3][4] |
| Inaccurate dilutions | Use calibrated pipettes and perform serial dilutions carefully. |
| Assay timing | The duration of compound exposure can influence the IC50 value. Optimize the incubation time for your specific cell line and endpoint. |
Issue 2: Low or no detectable inhibition of SAM production.
| Possible Cause | Recommended Solution |
| Incorrect compound concentration | Verify the concentration of your this compound stock solution. |
| Cell permeability issues | While this compound has shown good cell permeability, this can be cell-line dependent. Consider using a positive control inhibitor known to be active in your cell line. |
| SAM measurement assay sensitivity | Ensure your SAM detection method (e.g., LC-MS/MS) is sufficiently sensitive and properly calibrated. |
| Compensatory upregulation of MAT2A | Prolonged treatment with MAT2A inhibitors can sometimes lead to a compensatory upregulation of MAT2A expression. Consider shorter treatment times or co-treatment with an inhibitor of protein synthesis. |
Issue 3: Unexpected cytotoxicity in control cells.
| Possible Cause | Recommended Solution |
| High DMSO concentration | Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.5%). |
| Contamination | Check cell cultures for microbial contamination. |
| Off-target effects of the compound | Although this compound is highly selective, at very high concentrations, off-target effects cannot be entirely ruled out. Perform a dose-response curve to determine if the toxicity is concentration-dependent. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of MAT2A.[1] It binds to a site on the enzyme that is distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. This leads to a decrease in the production of S-adenosylmethionine (SAM).
Q2: How should I prepare and store this compound?
A2: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in DMSO. MedChemExpress suggests that this compound is soluble in DMSO at 10 mg/mL with the need for ultrasonic treatment.[3] Stock solutions in DMSO can be stored at -20°C for up to one year or -80°C for up to two years.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q3: What are the known off-target effects of this compound?
A3: this compound has a very favorable off-target profile. It has been shown to have no significant activity against a large panel of kinases, GPCRs, neurotransmitter transporters, phosphodiesterases, and ion channels at concentrations up to 10 µM.[1]
Q4: Are there any known mechanisms of resistance to this compound?
A4: A potential mechanism of acquired resistance to MAT2A inhibitors, in general, is the upregulation of MAT2A expression. This can compensate for the inhibitory effect of the compound and restore SAM levels.
Q5: What positive and negative controls should I use in my experiments?
A5: For cellular assays, a vehicle control (e.g., DMSO) is a crucial negative control. As a positive control for MAT2A inhibition, you could use another well-characterized MAT2A inhibitor if available. For proliferation assays, a known cytotoxic agent can serve as a positive control.
Experimental Protocols
Protocol 1: In Vitro MAT2A Enzyme Inhibition Assay
This protocol is a general guideline for determining the IC50 of this compound against recombinant MAT2A.
Materials:
-
Recombinant human MAT2A protein
-
This compound
-
ATP
-
L-Methionine
-
Assay buffer (e.g., 150 mM KCl, 25 mM HEPES, pH 7.4, 5 mM MgCl2, 5% (v/v) glycerol, 2 mM TCEP)[3]
-
Detection reagent for SAM or a coupled-enzyme system to measure a product of the reaction.
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells.
-
Add the diluted this compound or vehicle control to the wells of a microplate.
-
Add recombinant MAT2A to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of ATP and L-Methionine.
-
Incubate the reaction for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction and measure the amount of SAM produced using a suitable detection method.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular Proliferation Assay
This protocol describes a method to assess the anti-proliferative effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., Huh-7, H520)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control with the same final DMSO concentration.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent cell viability relative to the vehicle-treated control and determine the IC50 value.[3]
References
Technical Support Center: Overcoming PF-9366 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the MAT2A inhibitor, PF-9366, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A), the enzyme responsible for synthesizing S-adenosyl-L-methionine (SAM) in extrahepatic tissues. SAM is a universal methyl donor for various cellular processes, including DNA, RNA, and protein methylation, which are crucial for cancer cell proliferation and survival. By inhibiting MAT2A, this compound depletes intracellular SAM levels, thereby disrupting these essential methylation events and hindering cancer cell growth.
Q2: What are the known mechanisms of resistance to this compound?
The primary mechanism of acquired resistance to this compound and other MAT2A inhibitors is the upregulation of MAT2A expression. Cancer cells can increase the production of the MAT2A protein, which compensates for the inhibitory effect of the drug and helps restore SAM levels. Another potential mechanism involves alterations in downstream signaling pathways, such as the PRMT5 pathway.
Q3: How can I determine if my cells have developed resistance to this compound?
Resistance to this compound can be identified by a rightward shift in the dose-response curve, resulting in a significantly higher IC50 value compared to the parental, sensitive cell line. This indicates that a higher concentration of the drug is required to achieve the same level of growth inhibition.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and provides potential solutions.
| Problem | Possible Cause | Suggested Solution |
| Decreased sensitivity to this compound (Increased IC50) | 1. Upregulation of MAT2A expression: Resistant cells may overexpress the target protein to overcome inhibition. 2. Alterations in downstream pathways: Changes in pathways like the PRMT5 signaling cascade can compensate for MAT2A inhibition. 3. Suboptimal experimental conditions: Issues with drug stability, cell culture medium, or assay methods. | 1. Verify MAT2A expression: Perform Western blot or qRT-PCR to compare MAT2A levels in sensitive and resistant cells. 2. Investigate downstream pathways: Analyze the expression and activity of key proteins in related pathways (e.g., PRMT5). 3. Optimize experimental setup: Ensure proper drug dissolution and storage. Use fresh media and validate your cell viability assay. |
| Inconsistent results between experiments | 1. Cell line heterogeneity: The cell population may have developed subpopulations with varying sensitivity. 2. Variability in drug preparation: Inconsistent drug concentrations due to improper dissolution or storage. 3. Inconsistent cell culture conditions: Fluctuations in cell density, passage number, or media composition. | 1. Perform single-cell cloning: Isolate and expand single clones to establish a homogenous resistant cell line. 2. Standardize drug handling: Prepare fresh drug solutions for each experiment and store them according to the manufacturer's instructions. 3. Maintain consistent cell culture practices: Use cells within a specific passage number range and standardize seeding densities. |
| No effect of this compound on cell viability | 1. Incorrect drug concentration: The concentration used may be too low to elicit a response. 2. Cell line is inherently resistant: The chosen cell line may have intrinsic resistance mechanisms. 3. Inactive compound: The this compound compound may have degraded. | 1. Perform a dose-response experiment: Test a wide range of this compound concentrations to determine the IC50 value for your cell line. 2. Test in a sensitive cell line: Use a cell line known to be sensitive to this compound as a positive control. 3. Verify compound activity: Test the compound in a cell-free enzymatic assay or acquire a new batch of the inhibitor. |
Data Presentation
Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Reference |
| H460/DDP (Cisplatin-Resistant Lung Cancer) | This compound | Dose-dependent reduction in viability observed at 10-80 µM | [1] |
| PC-9 (Lung Cancer) | This compound | Dose-dependent reduction in viability observed at 10-80 µM | [1] |
Table 2: Synergistic Effects of this compound in Combination with Other Anticancer Agents
| Cell Line | Combination | Effect | Reference |
| H460/DDP (Cisplatin-Resistant Lung Cancer) | This compound + Cisplatin (B142131) | Increased apoptosis (cleaved-PARP) compared to cisplatin alone. | [1] |
| MTAP-deficient Glioma Cells | MAT2A inhibitor + PRMT5 inhibitor | Strong synergistic lethal effect. | [2] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound.
-
Determine the initial IC50: Perform a dose-response experiment to determine the initial IC50 of this compound in the parental cancer cell line.
-
Initial drug exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Gradual dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitor cell viability: At each concentration, monitor cell viability and proliferation. Allow the cells to recover and resume normal growth before the next dose escalation.
-
Establish the resistant line: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Characterize the resistant line: Confirm the resistance by performing a dose-response assay and comparing the IC50 value to the parental cell line. Analyze the molecular mechanisms of resistance (e.g., MAT2A expression).
Protocol 2: Western Blot Analysis of MAT2A Expression
This protocol outlines the steps to measure MAT2A protein levels in sensitive versus resistant cancer cells.
-
Cell Lysis:
-
Culture sensitive and resistant cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MAT2A overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Normalize MAT2A protein levels to a loading control such as β-actin or GAPDH.
-
Protocol 3: Quantification of Intracellular SAM Levels by LC-MS/MS
This protocol provides a method for measuring intracellular S-adenosylmethionine (SAM) levels.
-
Cell Extraction:
-
Harvest cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate SAM from other metabolites using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify SAM using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of SAM.
-
Quantify the SAM concentration in the samples by comparing their peak areas to the standard curve.
-
Normalize the SAM levels to the cell number or total protein concentration.
-
Mandatory Visualizations
Caption: Mechanism of this compound action and a primary resistance pathway.
Caption: A logical workflow for troubleshooting this compound resistance.
Caption: Workflow for evaluating synergistic effects of combination therapies.
References
- 1. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-9366 and MAT2A Upregulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of PF-9366 and its effect on Methionine Adenosyltransferase 2A (MAT2A) expression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable, allosteric inhibitor of human Methionine Adenosyltransferase 2A (MAT2A).[1][2][3][4] MAT2A is the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the primary methyl group donor in cells, from methionine and ATP.[5][6] this compound binds to an allosteric site on the MAT2A enzyme, which is distinct from the active site. This binding alters the enzyme's conformation, leading to an increase in substrate affinity but a decrease in enzyme turnover, ultimately inhibiting the production of SAM.[4]
Q2: I treated my cells with this compound to inhibit MAT2A, but I'm observing an increase in MAT2A protein levels. Is this expected?
A2: Yes, this is an expected and frequently reported phenomenon.[7][8] The upregulation of MAT2A protein and transcript levels following treatment with this compound is believed to be a compensatory feedback mechanism triggered by the reduction of intracellular SAM levels.[7]
Q3: What is the mechanism behind the this compound-induced upregulation of MAT2A?
A3: The primary mechanism is post-transcriptional, involving the RNA methyltransferase METTL16 and regulatory elements within the 3'-untranslated region (3'-UTR) of the MAT2A mRNA. When intracellular SAM levels are low, METTL16's activity is reduced. This leads to decreased N6-methyladenosine (m6A) methylation of specific hairpin structures in the MAT2A 3'-UTR. This hypo-methylation results in:
-
Increased Splicing Efficiency: Promotion of the splicing of a detained intron in the MAT2A pre-mRNA.[9][10][11][12][13]
-
Enhanced mRNA Stability: Increased stability of the mature MAT2A mRNA transcript.[9][10][14] Both of these effects contribute to an overall increase in the amount of MAT2A protein translated.
Q4: Does this compound affect histone methylation?
A4: Yes, by inhibiting MAT2A and depleting the cellular pool of SAM, this compound can lead to a global reduction in histone methylation.[7][15] SAM is the essential cofactor for histone methyltransferases. Studies have shown that depletion of SAM can lead to decreased levels of histone marks such as H3K4me3, H3K9me2, H3K27me3, and H3K36me3.[15][16][17]
Q5: What are the typical concentrations of this compound used in cell culture experiments?
A5: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. The IC50 for inhibiting cellular SAM production has been reported to be around 1.2 µM in H520 lung carcinoma cells and 225-255 nM in Huh-7 liver cancer cells.[1][2][3] For observing effects on cell proliferation, concentrations up to 10 µM are often used.[1][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guides
Problem 1: No or Weak MAT2A Upregulation Observed After this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for inducing MAT2A upregulation in your cell line. |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the time point of maximal MAT2A upregulation. The feedback mechanism may take time to become apparent. |
| Compound Inactivity | Ensure your this compound stock is properly stored (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[1] If in doubt, use a fresh stock of the compound. |
| Low Protein Expression in Cell Line | Confirm that your cell line expresses detectable basal levels of MAT2A. If expression is very low, you may need to load a higher amount of protein on your western blot.[18] |
| Western Blotting Issues | Please refer to the "Western Blotting for MAT2A: Troubleshooting" guide below. |
Problem 2: Western Blotting for MAT2A: Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak MAT2A Band | Insufficient protein loaded. | Load at least 20-30 µg of total protein per lane.[18] |
| Poor antibody performance. | Use an antibody validated for western blotting. Optimize the primary antibody dilution and consider incubating overnight at 4°C.[18][19] | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. For larger proteins, consider a wet transfer or optimize semi-dry transfer conditions (e.g., longer transfer time).[20] | |
| High Background | Insufficient blocking. | Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.[19] |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[20] | |
| Inadequate washing. | Increase the number and duration of washes with TBST after antibody incubations.[19] | |
| Non-specific Bands | Primary antibody cross-reactivity. | Use a more specific primary antibody. Ensure your sample preparation includes protease inhibitors to prevent protein degradation.[18] |
| Secondary antibody non-specificity. | Run a control lane with only the secondary antibody to check for non-specific binding.[20] |
Quantitative Data
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro and Cellular IC50 Values for this compound
| Parameter | Value | Assay Condition | Reference |
| MAT2A Enzymatic Inhibition (IC50) | 420 nM | Cell-free enzymatic assay | [1][3] |
| MAT2A Binding Affinity (Kd) | 170 nM | [1][3] | |
| Cellular SAM Production Inhibition (IC50) | 1.2 µM | H520 lung carcinoma cells (6h treatment) | [1][3] |
| Cellular SAM Production Inhibition (IC50) | 225 - 255 nM | Huh-7 liver cancer cells (6h treatment) | [1][2][3] |
| Cell Proliferation Inhibition (IC50) | ~10 µM | Huh-7 and MLL-rearranged leukemia cells | [1][7] |
Note: Specific fold-change data for MAT2A protein upregulation following this compound treatment is highly cell-line and condition-dependent and should be determined empirically.
Experimental Protocols
Protocol 1: Analysis of MAT2A Upregulation by Western Blot
This protocol provides a general workflow for treating cells with this compound and assessing MAT2A protein levels.
-
Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[1][3] Store at -20°C or -80°C.
-
The day after seeding, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired duration (e.g., 48 hours).
-
-
Protein Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MAT2A (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: this compound inhibits MAT2A, leading to SAM depletion and subsequent MAT2A upregulation.
Caption: Workflow for analyzing this compound-induced MAT2A upregulation via Western Blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tribioscience.com [tribioscience.com]
- 3. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 4. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional analysis of 3'-UTR hairpins supports a two-tiered model for posttranscriptional regulation of MAT2A by METTL16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional analysis of 3′-UTR hairpins supports a two-tiered model for posttranscriptional regulation of MAT2A by METTL16 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SAM homeostasis is regulated by CFIm-mediated splicing of MAT2A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SAM homeostasis is regulated by CFIm-mediated splicing of MAT2A | eLife [elifesciences.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. S-adenosylmethionine treatment affects histone methylation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Histone Methylation Dynamics and Gene Regulation Occur through the Sensing of One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: Optimizing PF-9366 Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of PF-9366 for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a crucial enzyme responsible for the synthesis of S-adenosylmethionine (SAM).[1][2] SAM is a universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.[3][4] By inhibiting MAT2A, this compound depletes the intracellular pool of SAM, which can disrupt these essential cellular functions and inhibit the proliferation of cancer cells that are highly dependent on MAT2A activity.[2][3] this compound is an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site to exert its inhibitory effect.[1][3]
Q2: What is the in vitro potency of this compound?
The in vitro potency of this compound has been characterized in various assays. This information is crucial for designing initial in vivo dose-finding studies.
| Parameter | Value | Cell Line/System | Reference |
| MAT2A IC50 | 420 nM | Cell-free enzymatic assay | [1][2] |
| Cellular SAM Production IC50 | 255 nM | Huh-7 (liver carcinoma) | [2] |
| Cellular SAM Production IC50 | 1.2 µM | H520 (lung carcinoma) | [2] |
| Cell Proliferation IC50 | 10 µM | Huh-7 (liver carcinoma) | [2] |
Q3: How should I prepare this compound for in vivo administration?
Proper formulation is critical for achieving desired exposure and efficacy in animal models. This compound has low aqueous solubility, necessitating the use of a vehicle for administration. Below are commonly used formulations for preclinical studies. It is recommended to prepare the dosing solution fresh daily.
| Formulation Component | Example Concentration | Notes |
| DMSO | 5-10% | Used to initially dissolve this compound. Keep the percentage low to minimize potential toxicity. |
| PEG300/PEG400 | 30-40% | A commonly used co-solvent to improve solubility. |
| Tween 80 | 5% | A surfactant that helps to create a stable formulation. |
| Saline or PBS | 45-60% | The final diluent to bring the formulation to the desired volume. |
Always prepare the formulation in a sterile environment and visually inspect for any precipitation before administration.
Troubleshooting Guides
Issue 1: Poor or inconsistent efficacy in animal models.
Possible Causes and Solutions:
-
Suboptimal Dosage: The administered dose may be too low to achieve therapeutic concentrations at the tumor site.
-
Solution: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Use the in vitro IC50 values as a starting point for dose range selection. Consider that in vivo efficacy may require significantly higher concentrations than in vitro activity.
-
-
Inadequate Drug Exposure: The formulation or route of administration may lead to poor bioavailability.
-
Solution: Perform a pilot pharmacokinetic (PK) study to determine key parameters such as Cmax, Tmax, and half-life. This will inform the optimal dosing frequency. Consider alternative routes of administration (e.g., intraperitoneal vs. oral gavage) that may improve systemic exposure.
-
-
Compensatory Upregulation of MAT2A: It has been reported that treatment with this compound can lead to a feedback mechanism that upregulates MAT2A expression, potentially blunting the inhibitory effect.[3][4]
-
Solution: Analyze tumor tissue from treated animals for MAT2A protein levels by western blot or immunohistochemistry. If upregulation is observed, a higher dose or a combination therapy approach may be necessary.
-
-
Tumor Model Resistance: The chosen cancer cell line or patient-derived xenograft (PDX) model may not be sensitive to MAT2A inhibition.
-
Solution: Confirm the dependence of your tumor model on the MAT2A pathway. Models with MTAP deletion are often more sensitive to MAT2A inhibitors.[3]
-
Issue 2: Observed toxicity or adverse effects in treated animals.
Possible Causes and Solutions:
-
Vehicle-Related Toxicity: The formulation vehicle, particularly at high concentrations of DMSO, can cause local irritation or systemic toxicity.
-
Solution: Administer a vehicle-only control group to assess any background toxicity. If vehicle-related effects are observed, try to reduce the percentage of DMSO or explore alternative, less toxic solubilizing agents.
-
-
On-Target Toxicity: Inhibition of MAT2A in normal tissues may lead to adverse effects.
-
Solution: Carefully monitor animals for clinical signs of toxicity, including weight loss, changes in behavior, and altered blood chemistry. If toxicity is observed, consider reducing the dose or the frequency of administration. Histopathological analysis of major organs should be performed at the end of the study.
-
-
Off-Target Effects: Although this compound is reported to be relatively specific, off-target activities at higher concentrations cannot be ruled out.[2]
-
Solution: If unexpected toxicities are observed that do not align with the known function of MAT2A, consider performing broader toxicity profiling.
-
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol provides a general method for preparing a this compound formulation suitable for oral administration in mice.
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, their average weight, the desired dose (in mg/kg), and the dosing volume (typically 5-10 mL/kg for mice).
-
Dissolve this compound: Weigh the required amount of this compound powder and dissolve it in the calculated volume of DMSO. Gentle warming or vortexing can aid dissolution.
-
Add Co-solvents: To the DMSO/PF-9366 solution, add PEG300 (or PEG400) and mix thoroughly.
-
Add Surfactant: Add Tween 80 to the solution and mix until a clear and homogenous solution is obtained.
-
Final Dilution: Slowly add saline or PBS to the mixture while stirring to reach the final desired volume.
-
Final Check: Ensure the final formulation is a clear solution. If any precipitation occurs, the formulation may need to be adjusted. Prepare fresh daily.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (vehicle control and this compound treatment groups).
-
-
Treatment Administration:
-
Prepare the this compound formulation and vehicle control as described in Protocol 1.
-
Administer the treatment according to the planned dosing schedule (e.g., once or twice daily by oral gavage).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any clinical signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a maximum size or after a predetermined treatment duration), euthanize the animals.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting for pharmacodynamic markers).
-
Visualizations
Caption: Mechanism of action of this compound in the methionine cycle.
Caption: A typical experimental workflow for this compound dosage optimization.
Caption: A logical approach to troubleshooting poor in vivo efficacy.
References
- 1. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
PF-9366 stability in cell culture media
Welcome to the technical support center for PF-9366, a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments and to address common issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of human methionine adenosyltransferase 2A (MAT2A).[1][2] MAT2A is the enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM), a universal methyl donor for numerous cellular methylation reactions, from methionine and ATP.[2] By binding to an allosteric site on MAT2A, this compound alters the enzyme's active site, which leads to an increase in substrate affinity but a significant decrease in enzyme turnover, thereby inhibiting the production of SAM.[2]
Q2: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a solid powder. For experimental use, it should first be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a concentrated stock solution.[1][3][4] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3][4]
Q3: What are the recommended storage conditions for this compound?
Storage recommendations for this compound are summarized in the table below.
| Formulation | Storage Temperature | Stability |
| Solid Powder | -20°C | ≥ 1 year[1] |
| In DMSO | -20°C | Up to 3 months[1] |
| In DMSO | -80°C | Up to 2 years[4] |
Q4: What is the solubility of this compound?
The solubility of this compound in various solvents is provided in the table below.
| Solvent | Solubility |
| DMSO | ≥ 14 mg/mL (39.9 mM)[3] |
| Ethanol | 3 mg/mL (8.55 mM)[3] |
| Water | <1 mg/mL[3] |
For in vivo studies, specific formulations are recommended, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
Troubleshooting Guide
This section addresses common problems that researchers may encounter when using this compound in cell culture experiments.
Problem 1: I am not observing the expected anti-proliferative effect in my cells.
-
Possible Cause 1: Suboptimal inhibitor concentration.
-
Solution: Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. The reported IC50 values for proliferation inhibition are in the micromolar range (e.g., ~10 µM in Huh-7 and MLL-rearranged leukemia cells) and can vary between cell lines.[5]
-
-
Possible Cause 2: Compensatory upregulation of MAT2A.
-
Solution: Treatment with this compound has been reported to cause a feedback upregulation of MAT2A protein expression, which can reduce its anti-proliferative effectiveness.[6] Consider measuring MAT2A protein levels by Western blot after treatment. Shorter treatment times or combination therapies might be necessary.
-
-
Possible Cause 3: Incorrect MTAP status of the cell line.
-
Possible Cause 4: Compound instability in cell culture media.
-
Solution: While specific data on the half-life of this compound in cell culture media is limited, it is best practice to add freshly diluted this compound to your experiments. For long-term experiments (e.g., several days), consider replenishing the media with fresh inhibitor every 24-48 hours to maintain a consistent concentration.
-
Problem 2: I am observing unexpected or excessive toxicity in my cells.
-
Possible Cause 1: High DMSO concentration.
-
Possible Cause 2: Off-target effects.
-
Solution: While this compound is reported to be selective for MAT2A, high concentrations may lead to off-target effects.[4] Perform a dose-response curve to identify a concentration that inhibits MAT2A activity without causing widespread cytotoxicity. Consider using a lower concentration for a longer duration.
-
Problem 3: The compound precipitates in the cell culture medium.
-
Possible Cause 1: Poor aqueous solubility.
-
Solution: this compound has low solubility in water.[3] When diluting the DMSO stock solution into your aqueous cell culture medium, ensure rapid and thorough mixing. It is also advisable not to exceed the recommended final concentration that has been shown to be soluble. If precipitation occurs, sonication may aid in dissolution.[4][7]
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Parameter | Cell Line | IC50 Value | Reference |
| MAT2A enzymatic activity | - | 420 nM | [1] |
| SAM production | H520 (lung carcinoma) | 1.2 µM | [1] |
| SAM production | Huh-7 (liver carcinoma) | 225 nM | [1] |
| Cell proliferation | Huh-7 (liver carcinoma) | ~10 µM | [5] |
| Cell proliferation | MLL-rearranged leukemia cells | ~10 µM | [5] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (using CellTiter-Glo®)
This protocol provides a general guideline for assessing the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.[4]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.
-
Visualizations
Caption: MAT2A pathway and this compound inhibition.
Caption: Workflow for using this compound in experiments.
Caption: Troubleshooting guide for this compound experiments.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
PF-9366 Technical Support Center: Troubleshooting Unexpected Cytotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity during experiments with PF-9366, an allosteric inhibitor of methionine adenosyltransferase 2A (Mat2A).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an allosteric inhibitor of human methionine adenosyltransferase 2A (Mat2A), with an IC50 of 420 nM and a Kd of 170 nM.[1][2][3] It functions by binding to a site on Mat2A that overlaps with the binding site for the regulatory protein Mat2B.[4] This binding event alters the enzyme's active site, leading to an increase in substrate affinity but a decrease in the overall enzyme turnover rate, thus inhibiting the production of S-adenosyl-L-methionine (SAM).[4][5] SAM is a crucial cofactor for cellular methylation reactions and polyamine biosynthesis.[4]
Q2: I'm observing higher-than-expected cytotoxicity with this compound. What are the potential causes?
Several factors could contribute to unexpected cytotoxicity. Consider the following possibilities:
-
High Compound Concentration: Exceeding the optimal concentration range can lead to off-target effects or overwhelm the cellular machinery, resulting in toxicity. It is recommended to perform a dose-response experiment to determine the precise IC50 for your specific cell line.[6]
-
Solvent Toxicity: this compound is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO).[2][7] High concentrations of DMSO can be independently toxic to cells.[6] Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level, typically below 0.5%.[1][2]
-
Compound Instability: this compound may degrade over time in culture medium, potentially forming toxic byproducts. It is advisable to prepare fresh dilutions from a stock solution for each experiment and avoid repeated freeze-thaw cycles of the stock.[6]
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to this compound. For example, Huh-7 cells are more sensitive to this compound than H520 cells.[2]
-
Compensatory Upregulation of Mat2A: Treatment with this compound has been reported to cause a compensatory upregulation of Mat2A protein expression.[8][9] This cellular response could potentially lead to stress and contribute to cytotoxicity.
-
General Cell Culture Issues: Problems such as microbial contamination, incorrect CO2 levels, temperature fluctuations, or poor quality reagents can all contribute to cell death.
Q3: Could the observed cytotoxicity be due to off-target effects?
While this compound has been shown to be highly selective, off-target effects, though unlikely, cannot be entirely ruled out, especially at high concentrations.[10] It has demonstrated no significant off-target activity against a wide range of kinases, G protein-coupled receptors (GPCRs), ion channels, and neurotransmitter transporters at concentrations up to 10 µM.[1][10] If you suspect off-target effects, consider the following:
-
Use a Control Compound: If available, use an inactive analog of this compound. If the cytotoxicity persists with the inactive compound, it is more likely due to an off-target effect or a general property of the chemical scaffold.[8]
-
Rescue Experiments: Overexpressing a resistant form of Mat2A could help determine if the observed phenotype is on-target.[8]
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Mat2A IC50 (enzymatic) | 420 nM | Cell-free | [1][2][7] |
| Mat2A Kd | 170 nM | Cell-free | [1][3] |
| SAM Production IC50 | 1.2 µM | H520 (lung carcinoma) | [1][2][7] |
| SAM Production IC50 | 225 nM | Huh-7 (hepatocellular carcinoma) | [2][7][10] |
| Cell Proliferation IC50 | 10 µM | Huh-7 | [1] |
Table 2: Recommended Storage and Solubility of this compound
| Parameter | Recommendation | Reference |
| Storage (Powder) | -20°C for up to 3 years, 4°C for up to 2 years | [1] |
| Storage (Stock Solution) | -80°C for up to 2 years, -20°C for up to 1 year | [1] |
| Solubility in DMSO | Up to 20 mg/mL | [2][7] |
Experimental Protocols
Protocol 1: Standard Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound.
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[1]
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[1][2]
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include appropriate controls: vehicle control (medium with the same final DMSO concentration) and untreated control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[11]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control.[11]
-
Protocol 2: Western Blot for Mat2A Upregulation
This protocol can be used to investigate the compensatory upregulation of Mat2A protein expression following this compound treatment.
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations and time points.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody specific for Mat2A.
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: Intended signaling pathway of this compound, inhibiting Mat2A-mediated SAM synthesis.
Caption: Experimental workflow for troubleshooting unexpected cytotoxicity of this compound.
Caption: Logical relationships between potential causes and troubleshooting steps.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 3. adooq.com [adooq.com]
- 4. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tribioscience.com [tribioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Why is PF-9366 not inhibiting cell growth?
Welcome to the technical support center for PF-9366. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of human methionine adenosyltransferase 2A (Mat2A).[1][2] Mat2A is an enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM), a universal methyl donor involved in numerous cellular processes, including DNA, RNA, and protein methylation.[2][3] By binding to an allosteric site on Mat2A, this compound alters the enzyme's active site, which leads to decreased enzyme turnover and a reduction in cellular SAM levels.[2][4] This disruption of SAM biosynthesis can subsequently inhibit the proliferation of cancer cells that are dependent on Mat2A activity.[5][6]
Q2: In which cell lines has this compound shown activity?
This compound has demonstrated inhibitory activity in various cancer cell lines. For instance, it has been shown to inhibit the production of cellular SAM in H520 lung carcinoma cells and Huh-7 liver cancer cells.[1][5] It has also been shown to suppress the proliferation of Huh-7 cells.[5] The sensitivity of different cell lines to this compound can vary, and it is crucial to determine the optimal concentration for your specific cell line empirically.
Q3: What is the recommended storage and handling for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to three years or at 4°C for up to two years.[5] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to two years or at -20°C for up to one year.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to prevent solvent-induced toxicity.[5][7]
Troubleshooting Guide: Why is this compound Not Inhibiting Cell Growth?
If you are observing a lack of cell growth inhibition with this compound in your experiments, several factors could be at play. This guide provides a systematic approach to troubleshooting the issue.
Problem 1: Suboptimal Experimental Conditions
A common reason for the lack of an expected biological response is that the experimental setup has not been optimized.
Possible Causes & Solutions:
-
Incorrect Concentration: The concentration of this compound may be too low to elicit an effect in your specific cell line.
-
Solution: Perform a dose-response experiment using a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the half-maximal inhibitory concentration (IC50) for your cells.
-
-
Insufficient Treatment Duration: The incubation time with the inhibitor may be too short to observe a significant effect on cell proliferation.
-
High Cell Seeding Density: A high initial cell density can sometimes mask the inhibitory effects of a compound.
-
Solution: Optimize the cell seeding density to ensure that the cells are in the exponential growth phase during the treatment period.
-
Problem 2: Issues with the Compound Itself
The integrity and solubility of the small molecule inhibitor are critical for its activity.
Possible Causes & Solutions:
-
Compound Degradation: Improper storage or handling can lead to the degradation of this compound.
-
Poor Solubility: this compound is soluble in DMSO but may precipitate in aqueous cell culture media, reducing its effective concentration.[1]
-
Solution: Prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final working concentration.[5][8] Ensure the final DMSO concentration is not toxic to the cells (generally below 0.5%).[7] Visually inspect the medium for any signs of precipitation after adding the compound.
-
Problem 3: Cellular Resistance Mechanisms
Cells can develop resistance to inhibitors through various biological mechanisms.
Possible Causes & Solutions:
-
Upregulation of MAT2A Expression: A known mechanism of resistance to Mat2A inhibitors is the compensatory upregulation of MAT2A protein expression by the cancer cells.[3][6][9] This increase in the target protein can overcome the inhibitory effect of this compound.
-
Solution: To investigate this, you can perform a western blot analysis to compare the MAT2A protein levels in your treated cells versus untreated controls.[9]
-
-
Cell Line Insensitivity: The specific genetic background of your cell line may render it insensitive to Mat2A inhibition. For example, the antiproliferative activity of some Mat2A inhibitors is particularly pronounced in cancer cells with a deletion of the MTAP gene.[6]
-
Solution: Review the literature to determine if your cell line has any known genetic characteristics that would affect its sensitivity to Mat2A inhibitors. Consider testing the compound in a cell line known to be sensitive to this compound as a positive control.
-
-
Alterations in Downstream Pathways: Resistance can also emerge from changes in signaling pathways downstream of SAM production.[9]
Data Summary
The following table summarizes the reported IC50 values for this compound in different contexts. Note that these values can vary depending on the specific experimental conditions.
| Parameter | Cell Line/Target | IC50 Value | Reference |
| Mat2A Inhibition (enzymatic) | Human Mat2A | 420 nM | [5] |
| SAM Production Inhibition | H520 Lung Carcinoma | 1.2 µM | [1][5] |
| SAM Production Inhibition | Huh-7 Liver Cancer | 255 nM | [5] |
| Cell Proliferation Inhibition | Huh-7 Liver Cancer | 10 µM | [5][9] |
Experimental Protocols
Cell Viability Assay (General Protocol)
This protocol provides a general framework for assessing the effect of this compound on cell proliferation using a reagent like CellTiter-Glo®.
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium from a DMSO stock. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.[5]
-
Viability Measurement: After incubation, bring the plate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway of this compound Action
References
- 1. tribioscience.com [tribioscience.com]
- 2. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PF-9366 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the cellular target engagement of PF-9366, a known allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: The primary target of this compound is Methionine Adenosyltransferase 2A (MAT2A).[1][2][3][4] this compound is an allosteric inhibitor, meaning it binds to a site on the MAT2A enzyme that is distinct from the active site.[3][5] This binding event alters the enzyme's conformation, leading to reduced catalytic activity.[3][5] Specifically, allosteric binding of this compound can increase the enzyme's affinity for its substrates while decreasing its turnover rate.[3][5][6]
Q2: What is the direct downstream cellular consequence of this compound target engagement?
A2: The primary and most direct downstream effect of this compound binding to MAT2A is the inhibition of S-adenosyl-L-methionine (SAM) production in cells.[1][2][4] SAM is a universal methyl donor for numerous cellular processes, including DNA, RNA, and histone methylation.[3][7]
Q3: What are the recommended methods to confirm this compound target engagement in cells?
A3: We recommend a multi-pronged approach to confirm target engagement, including:
-
Direct Target Binding Assays: Cellular Thermal Shift Assay (CETSA) to demonstrate direct binding of this compound to MAT2A.
-
Downstream Biomarker Analysis: Measurement of intracellular SAM levels to confirm functional inhibition of MAT2A.
-
Analysis of Downstream Signaling: Assessment of global histone methylation changes, a key epigenetic process dependent on SAM.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for MAT2A
Issue: No or weak thermal shift observed for MAT2A with this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Antibody Performance | Verify the specificity and sensitivity of your MAT2A antibody for Western Blotting. We recommend using a validated antibody, such as MAT2A (E5I7C) Rabbit mAb #84478 from Cell Signaling Technology.[1] |
| Insufficient Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal this compound concentration and incubation time for your cell line. |
| Incorrect Heating Conditions | Optimize the temperature gradient and heating duration for your specific cell line and experimental setup. A typical heating duration is 3-5 minutes.[8][9] |
| Low Endogenous MAT2A Expression | Confirm MAT2A expression levels in your cell line of choice via Western Blot. If expression is low, consider using a cell line with higher endogenous expression. |
| Cell Lysis and Fractionation Issues | Ensure complete cell lysis and efficient separation of soluble and aggregated protein fractions. Incomplete lysis can lead to high background and mask a thermal shift.[10] |
Measurement of Intracellular SAM Levels
Issue: No significant decrease in SAM levels after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Inefficient SAM Extraction | Optimize your SAM extraction protocol. Ensure rapid quenching of metabolic activity and efficient extraction to prevent SAM degradation. |
| Assay Sensitivity | Use a highly sensitive detection method, such as LC-MS/MS or a validated fluorescence-based assay kit, to accurately quantify intracellular SAM levels.[11] |
| Cellular Compensation | Be aware that prolonged treatment with MAT2A inhibitors can sometimes lead to a compensatory upregulation of MAT2A expression, which might partially restore SAM levels.[7][12] Consider shorter treatment times for initial target engagement confirmation. |
| High Methionine in Culture Media | High concentrations of exogenous methionine in the cell culture medium may counteract the inhibitory effect of this compound.[12] Consider using a medium with physiological methionine levels. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the thermal stabilization of endogenous MAT2A upon this compound binding.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Validated MAT2A antibody for Western Blot (e.g., CST #84478)[1]
-
Secondary antibody
-
Western Blotting reagents and equipment
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or DMSO for the optimized duration.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS to the desired cell density.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Western Blotting: Collect the supernatant and determine the protein concentration. Perform Western Blot analysis to detect the amount of soluble MAT2A at each temperature.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.
Protocol 2: Measurement of Intracellular SAM Levels
This protocol describes the quantification of intracellular SAM as a functional readout of MAT2A inhibition.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Reagents for SAM extraction (e.g., perchloric acid)
-
LC-MS/MS system or a commercial SAM assay kit
Procedure:
-
Cell Treatment: Treat cells with a dose-range of this compound or DMSO.
-
Metabolite Extraction: At the end of the treatment period, rapidly quench metabolic activity (e.g., by placing the plate on dry ice) and extract intracellular metabolites using a suitable method like perchloric acid precipitation.
-
Quantification: Analyze the extracted metabolites using LC-MS/MS to determine the concentration of SAM. Alternatively, use a commercially available fluorescence-based assay.[11]
-
Data Analysis: Normalize SAM levels to the total protein concentration or cell number. Plot the percentage of SAM inhibition against the this compound concentration to determine the IC50 value for SAM reduction.
Quantitative Data Summary
| Parameter | This compound | Reference |
| Mat2A IC50 (biochemical) | 420 nM | [1][2] |
| Mat2A Kd | 170 nM | [1] |
| Cellular SAM Production IC50 (H520 cells) | 1.2 µM | [1][4] |
| Cellular SAM Production IC50 (Huh-7 cells) | 225 nM | [2][4] |
Visualizations
Caption: A workflow for confirming this compound target engagement.
Caption: The central role of MAT2A in cellular methylation.
Advanced Methods: NanoBRET™ Target Engagement Assay
While a specific NanoBRET tracer for MAT2A is not commercially available, a custom assay can be developed to provide a sensitive, real-time measure of this compound binding in living cells.
Principle: The NanoBRET assay relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein (MAT2A-NanoLuc) and a fluorescently labeled tracer that binds to the same target. Competitive displacement of the tracer by an unlabeled compound (this compound) results in a decrease in the BRET signal.
Development Workflow:
-
Tracer Development: Synthesize a fluorescent tracer by conjugating a known MAT2A ligand with a suitable fluorophore.
-
Construct Generation: Create an expression vector for a MAT2A-NanoLuc fusion protein.
-
Assay Optimization: Co-express the MAT2A-NanoLuc fusion and titrate the fluorescent tracer to determine the optimal concentration for a robust BRET signal.
-
Competitive Binding: Perform competitive binding experiments with this compound to determine its cellular IC50 for target engagement.
Caption: Principle of a competitive NanoBRET assay.
References
- 1. MAT2A (E5I7C) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. novusbio.com [novusbio.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Impact of PF-9366 on normal vs. cancer cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance for utilizing the MAT2A inhibitor, PF-9366, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[3] SAM is the primary methyl group donor for numerous cellular processes, including the methylation of DNA, RNA, and proteins, which are essential for cell growth and proliferation.[4] By inhibiting MAT2A, this compound depletes the intracellular pool of SAM, leading to a reduction in methylation events and subsequent inhibition of cancer cell proliferation.[3][4]
Q2: Why are certain cancer cells more sensitive to this compound than normal cells?
A2: The increased sensitivity of certain cancer cells to this compound is primarily due to a concept known as synthetic lethality, particularly in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[5][6] MTAP is an enzyme involved in the methionine salvage pathway. Its deletion, which occurs in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA).[5][7] MTA is a natural inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5).[8][9] This partial inhibition of PRMT5 makes these cancer cells highly dependent on the MAT2A-driven primary pathway for SAM production to maintain essential methylation activities.[5] Therefore, inhibiting MAT2A with this compound in MTAP-deleted cells delivers a "second hit" to the methylation machinery, leading to a significant anti-proliferative effect.[10]
Q3: What are the known off-target effects of this compound?
A3: this compound has been shown to have no substantial off-target activity in panels of G-protein coupled receptors (GPCRs), neurotransporters, phosphodiesterases, and ion channels.[1][3]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in DMSO.[2][4] For in vitro experiments, stock solutions are typically prepared in DMSO.[11] It is recommended to store the solid compound at -20°C for long-term stability (up to 3 years).[11] Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to 2 years.[2][3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no significant difference in cell viability between treated and control cells | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too high, causing general toxicity, or too low to induce a specific effect.[8] 2. Incorrect cell seeding density: Inconsistent cell numbers can lead to variability in results. 3. Issues with this compound stock solution: The compound may have degraded due to improper storage or handling. | 1. Perform a dose-response curve: Determine the optimal IC50 concentration for your specific cell line.[8] 2. Optimize cell seeding density: Ensure a consistent number of cells are seeded per well and that they are in the logarithmic growth phase. 3. Prepare fresh stock solutions: Aliquot and store this compound as recommended. Confirm the concentration and integrity of your stock solution. |
| High background or variability in biochemical assays (e.g., SAM measurement) | 1. Improper sample handling: SAM is an unstable molecule and can degrade if not handled and stored correctly. 2. Enzyme inactivity in in vitro assays: MAT2A can be unstable, especially at low concentrations and higher temperatures.[12] | 1. Follow strict sample preparation protocols: Snap-freeze cell pellets immediately after harvesting and store them at -80°C. Use appropriate extraction buffers. 2. Optimize assay conditions: Keep the MAT2A enzyme on ice and use it promptly. Consider including the regulatory protein MAT2B to stabilize MAT2A activity.[12] |
| Unexpectedly high IC50 values in MTAP-deleted cells | 1. Incorrect MTAP status of the cell line: The cell line may have been misidentified or its MTAP status may have changed. 2. Cellular adaptation or resistance: Prolonged treatment can lead to compensatory upregulation of MAT2A expression.[6] | 1. Verify MTAP status: Confirm the MTAP deletion status of your cell lines using PCR or Western blotting.[8] 2. Monitor MAT2A expression: Check for changes in MAT2A protein levels by Western blot after treatment. Consider shorter incubation times. |
Data Presentation
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | MTAP Status | Parameter | Value | Reference(s) |
| H520 | Lung Carcinoma | Not Specified | IC50 (SAM production) | 1.2 µM | [3] |
| Huh-7 | Liver Carcinoma | Not Specified | IC50 (SAM production) | 255 nM | [3] |
| Huh-7 | Liver Carcinoma | Not Specified | IC50 (Proliferation) | 10 µM | [3] |
| H460/DDP | Cisplatin-Resistant Lung Cancer | Not Specified | Proliferation Inhibition | Dose-dependent | [13] |
| PC-9 | Lung Cancer | Not Specified | Proliferation Inhibition | Dose-dependent | [13] |
| MLL-AF4/-AF9 | Leukemia | Not Specified | Proliferation Inhibition | IC50 determined | [14] |
Table 2: Effect of this compound on a Normal Human Cell Line
| Cell Line | Cell Type | Parameter | Observation | Reference(s) |
| Human Gingival Fibroblasts (hGFs) | Normal Fibroblast | Viability | No significant change at 10 µM |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for determining cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay Procedure: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[15] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[16] c. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[15] d. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15] f. Measure the luminescence using a luminometer.[17]
-
Data Analysis: a. Subtract the average background luminescence (from medium-only wells) from all experimental readings. b. Normalize the data to the vehicle control wells (set as 100% viability). c. Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol outlines the detection of MAT2A, PRMT5, and histone methylation marks following this compound treatment.
-
Cell Lysis: a. Culture and treat cells with this compound for the desired time. b. Wash cells twice with ice-cold PBS. c. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against MAT2A, PRMT5, symmetrically dimethylated arginine (SDMA), or specific histone methylation marks (e.g., H4R3me2s) overnight at 4°C. c. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: a. Wash the membrane with TBST. b. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system. c. Normalize band intensities to a loading control such as β-actin or GAPDH.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution after this compound treatment using propidium (B1200493) iodide (PI) staining and flow cytometry.
-
Cell Preparation: a. Culture and treat cells with this compound for the desired duration. b. Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fixation: a. Resuspend the cell pellet in ice-cold PBS. b. While gently vortexing, add ice-cold 70% ethanol (B145695) dropwise to fix the cells. c. Incubate the cells on ice or at -20°C for at least 2 hours.
-
Staining: a. Centrifuge the fixed cells and wash with PBS. b. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. c. Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: a. Analyze the stained cells using a flow cytometer. b. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. tribioscience.com [tribioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]
- 10. ideayabio.com [ideayabio.com]
- 11. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. OUH - Protocols [ous-research.no]
- 17. ulab360.com [ulab360.com]
PF-9366 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of PF-9366, a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to ensure successful preparation and application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5] It is soluble in DMSO at concentrations up to 20 mg/mL.[1][3] For optimal results, use a fresh, high-purity grade of DMSO.
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you encounter difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:
-
Gentle Heating: Gently warm the solution.[6]
-
Ensure Solvent Quality: Use a newly opened bottle of high-purity DMSO to avoid any moisture that could affect solubility.[6]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: this compound is sparingly soluble in aqueous buffers.[7] Direct dissolution in PBS or other aqueous solutions is not recommended as it will likely result in poor solubility and precipitation. To prepare an aqueous working solution, it is best to first dissolve this compound in an organic solvent like DMSO or ethanol (B145695) and then dilute this stock solution into the desired aqueous buffer.[1][7]
Q4: How should I prepare this compound for in vivo animal studies?
A4: For in vivo experiments, a common formulation involves a multi-component solvent system to maintain solubility and bioavailability. A widely used protocol is to first dissolve this compound in DMSO to create a stock solution. This stock is then sequentially mixed with other excipients such as PEG300, Tween-80, and saline.[3][6] Another option for administration is a formulation with corn oil.[6] It is crucial to prepare these formulations freshly on the day of use.[6]
Q5: What is the stability of this compound in solution?
A5: this compound stock solutions in DMSO can be stored at -20°C for up to 3 months.[1] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least one year.[1] Aqueous working solutions should be prepared fresh daily.[7]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent/Solvent System | Concentration | Notes |
| DMSO | up to 20 mg/mL (57.01 mM) | Sonication is recommended to aid dissolution.[1][3] |
| DMSO | 14 mg/mL (39.9 mM) | |
| DMSO | 10 mM | [2] |
| Ethanol | 3 mg/mL (8.55 mM) | [4] |
| Ethanol | approx. 2 mg/mL | [7] |
| DMF | approx. 0.5 mg/mL | [7][8] |
| Water | <1 mg/mL | Considered slightly soluble or insoluble.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.13 mM) | A clear solution can be achieved.[6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.13 mM) | A clear solution can be achieved.[6] |
| Ethanol:PBS (pH 7.2) (1:4) | approx. 0.2 mg/mL | Prepared by first dissolving in ethanol, then diluting with PBS.[7] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of solid this compound (Molecular Weight: 350.85 g/mol ). For 1 mL of a 10 mM solution, you will need 3.5085 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the solid this compound.
-
Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months.[1]
Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thawing: Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Dilution: Further dilute the stock solution in your cell culture medium to achieve the desired final concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]
-
Application: Add the diluted working solution to your cell cultures.
Preparation of a Formulation for In Vivo Studies (Example)
This protocol is for a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3][6]
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[6]
-
Sequential Mixing: a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.[6] c. Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.[6] d. Add 450 µL of saline to the solution and mix well to obtain the final formulation.[6]
-
Administration: The final concentration of this compound in this formulation will be 2.5 mg/mL. This formulation should be prepared fresh on the day of dosing.[6]
Visual Guides
Signaling Pathway of this compound
Caption: this compound allosterically inhibits MAT2A, blocking SAM synthesis.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Troubleshooting Decision Tree for Solubility Issues
Caption: A decision tree for resolving common this compound solubility problems.
References
- 1. tribioscience.com [tribioscience.com]
- 2. probechem.com [probechem.com]
- 3. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 4. adooq.com [adooq.com]
- 5. This compound (CAS 72882-78-1) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
Validation & Comparative
A Head-to-Head Comparison of MAT2A Inhibitors: PF-9366 vs. AG-270
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a compelling therapeutic target in oncology, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A.[1] Inhibition of MAT2A depletes the universal methyl donor S-adenosylmethionine (SAM), leading to a cascade of cellular events, including the inhibition of protein arginine methyltransferase 5 (PRMT5), ultimately resulting in cancer cell death.[1] This guide provides an objective comparison of two key allosteric MAT2A inhibitors, PF-9366 and AG-270, supported by experimental data to aid researchers in their drug development endeavors.
Mechanism of Action: Allosteric Inhibition of MAT2A
Both this compound and AG-270 are allosteric inhibitors of MAT2A, meaning they bind to a site on the enzyme distinct from the active site for its substrates, ATP and methionine.[2][3] This binding induces a conformational change in the enzyme that ultimately inhibits its catalytic activity. A significant distinction in their mechanisms lies in the cellular response they elicit. Treatment with this compound has been shown to induce a feedback mechanism that upregulates MAT2A expression, which can blunt its overall cellular potency.[2][4] In contrast, the more potent inhibitor AG-270 appears to overcome this cellular adaptation, leading to sustained anti-proliferative effects.[2][5]
Data Presentation
Biochemical and Cellular Potency
A direct comparison of the inhibitory activities of this compound and AG-270 reveals a significant potency advantage for AG-270. The following tables summarize the key quantitative data from biochemical and cellular assays.
| Inhibitor | Target | Biochemical IC50 | Reference(s) |
| This compound | MAT2A | 420 nM | [6][7] |
| AG-270 | MAT2A | 14 nM | [8] |
Table 1: Biochemical Potency of this compound and AG-270. The half-maximal inhibitory concentration (IC50) against recombinant MAT2A enzyme.
| Inhibitor | Cell Line | Assay | Cellular IC50 | Reference(s) |
| This compound | H520 (Lung Carcinoma) | SAM Production | 1.2 µM | [7] |
| This compound | Huh-7 (Hepatocellular Carcinoma) | SAM Production | 225 nM | [7] |
| This compound | Huh-7 (Hepatocellular Carcinoma) | Proliferation | 10 µM | [7] |
| AG-270 | HCT116 MTAP-null (Colorectal Carcinoma) | SAM Production (72h) | 20 nM | [8] |
| AG-270 | HCT116 MTAP-deleted (Colorectal Carcinoma) | Proliferation | 260 nM | [9] |
| AG-270 | HCT116 Wild-Type (Colorectal Carcinoma) | Proliferation | >30,000 nM | [9] |
Table 2: Cellular Activity of this compound and AG-270. The half-maximal inhibitory concentration (IC50) for the inhibition of cellular S-adenosylmethionine (SAM) production and cell proliferation in various cancer cell lines.
In Vivo Efficacy
| Inhibitor | Dose & Schedule | Xenograft Model | Outcome | Reference(s) |
| AG-270 | 50 mg/kg, p.o., q.d. | HCT-116 (MTAP-deleted) | 43% Tumor Growth Inhibition (TGI) | [4] |
| AG-270 | 200 mg/kg, p.o., q.d. for 38 days | KP4 (Pancreatic, MTAP-null) | 67% Tumor Growth Inhibition (TGI) | [8] |
Table 3: In Vivo Efficacy of AG-270. Summary of anti-tumor activity in mouse xenograft models. Data for this compound in similar models is less extensively published.
Signaling Pathway and Experimental Workflows
MAT2A Signaling Pathway in MTAP-Deleted Cancers
The synthetic lethal relationship between MAT2A inhibition and MTAP deletion is a cornerstone of the therapeutic strategy. The following diagram illustrates this critical signaling pathway.
Experimental Workflow: MAT2A Biochemical Assay
The following diagram outlines a typical workflow for determining the biochemical potency of MAT2A inhibitors.
Experimental Workflow: Cellular Proliferation Assay
This diagram illustrates the workflow for assessing the anti-proliferative effects of MAT2A inhibitors on cancer cell lines.
Experimental Protocols
MAT2A Biochemical Inhibition Assay (Colorimetric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the enzymatic activity of MAT2A.
Materials:
-
Recombinant human MAT2A enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 15 mM MgCl2, 0.3 mM EDTA, 0.005% w/v BSA)[2]
-
ATP solution
-
L-Methionine solution
-
Test inhibitors (this compound, AG-270) dissolved in DMSO
-
Phosphate (B84403) detection reagent (e.g., PiColorLock™ Gold)
-
384-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in 100% DMSO.
-
Dilute the MAT2A enzyme to the desired concentration in assay buffer.
-
Add 1 µL of the diluted inhibitor to the wells of a 384-well plate.
-
Add 40 µL of the diluted enzyme solution to each well and allow it to equilibrate for a specified time.[2]
-
Prepare a substrate mix containing ATP and L-methionine in assay buffer.
-
Initiate the reaction by adding 10 µL of the substrate mix to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).[2]
-
Stop the reaction and measure the liberated inorganic phosphate using a colorimetric detection reagent according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value using a suitable curve-fitting software.
Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of MAT2A inhibitors on the proliferation of cancer cells, particularly comparing MTAP-deleted and MTAP wild-type cell lines.
Materials:
-
MTAP-deleted (e.g., HCT116 MTAP-/-) and MTAP wild-type (e.g., HCT116 MTAP+/+) cancer cell lines
-
Complete cell culture medium
-
Test inhibitors (this compound, AG-270)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the inhibitor dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 to 120 hours).[9]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of MAT2A inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
MTAP-deleted cancer cells (e.g., KP4, HCT116 MTAP-/-)
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control according to the predetermined dosing schedule (e.g., once daily oral gavage).
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Conclusion
The available data strongly indicates that AG-270 is a significantly more potent and effective inhibitor of MAT2A compared to this compound. This is evident from its substantially lower biochemical and cellular IC50 values. Furthermore, AG-270's ability to overcome the cellular feedback mechanism that limits the efficacy of this compound positions it as a more promising clinical candidate. The high degree of selectivity of AG-270 for MTAP-deleted cancer cells underscores the therapeutic potential of targeting the MAT2A-MTAP synthetic lethal vulnerability. Researchers and drug development professionals should consider these factors when selecting a MAT2A inhibitor for their preclinical and clinical investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. probiologists.com [probiologists.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of MAT2A Inhibitors: PF-9366 vs. FIDAS-5
In the landscape of targeted cancer therapy, the inhibition of methionine adenosyltransferase 2A (MAT2A) has emerged as a promising strategy, particularly for tumors with specific metabolic vulnerabilities. Among the chemical probes used to investigate this target, PF-9366 and FIDAS-5 have garnered significant attention. This guide provides a comprehensive comparison of these two MAT2A inhibitors, presenting their biochemical and cellular activities, mechanisms of action, and available in vivo data, supported by detailed experimental protocols.
At a Glance: Key Differences
| Feature | This compound | FIDAS-5 |
| Mechanism of Action | Allosteric inhibitor, binding to a site that overlaps with the MAT2B regulatory subunit binding site.[1][2] | Competes with S-adenosylmethionine (SAM) for binding to MAT2A.[3][4] |
| Biochemical Potency (IC50) | 420 nM[5][6] | 2.1 µM[3][4] |
| Cellular Potency (SAM Synthesis Inhibition) | IC50 of 225 nM in Huh-7 cells and 1.2 µM in H520 cells.[5][6] | Reduces SAM and SAH levels in LS174T cells.[3] |
| Cellular Proliferation Inhibition | IC50 of 10 µM in Huh-7 cells.[6] | Significantly inhibits proliferation of LS174T cells at 3 µM.[3] |
| In Vivo Efficacy | Information not readily available in reviewed sources. | 20 mg/kg daily oral gavage significantly inhibits xenograft tumor growth.[3][4] |
Delving Deeper: Performance Data
Biochemical and Cellular Potency
A direct comparison of the inhibitory potency of this compound and FIDAS-5 is challenging due to variations in experimental conditions across different studies. However, the available data provides valuable insights into their relative activities.
Table 1: Biochemical and Cellular Activity of this compound and FIDAS-5
| Parameter | This compound | FIDAS-5 |
| Biochemical IC50 | 420 nM[5][6] | 2.1 µM[3][4] |
| Binding Affinity (Kd) | 170 nM[6] | Not Reported |
| Cellular SAM Synthesis IC50 | 225 nM (Huh-7 cells)[5][6] 1.2 µM (H520 cells)[5][6] | 64% decrease in SAM at 3 µM (LS174T cells)[4] |
| Cellular Proliferation IC50/Effect | 10 µM (Huh-7 cells)[6] | Significant inhibition at 3 µM (LS174T cells)[3] |
Note: The IC50 values are reported from different studies and may not be directly comparable due to differences in assay conditions.
In Vivo Performance
While in vivo data for this compound is not as readily available in the reviewed literature, FIDAS-5 has demonstrated significant anti-tumor activity in xenograft models.
Table 2: In Vivo Efficacy of FIDAS-5
| Animal Model | Cell Line | Dosing | Outcome | Reference |
| Athymic nude mice | HT29 (colorectal cancer) | 20 mg/kg/day, oral gavage | 58% tumor growth suppression on day 18.[4] | [4] |
| Athymic nude mice | LS174T (colorectal cancer) | 20 mg/kg/day, oral gavage for two weeks | Significant inhibition of xenograft tumor growth.[3] | [3] |
| C57BL/KaLwRij mice | 5TGM1 (multiple myeloma) | 20 mg/kg | Significantly reduced tumor burden.[7] | [7] |
Visualizing the Science
MAT2A Signaling Pathway and Inhibitor Action
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme in the one-carbon metabolism pathway, catalyzing the synthesis of S-adenosylmethionine (SAM) from methionine and ATP. SAM is the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation, which are critical for gene regulation and cell proliferation. In certain cancers, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, cells become highly dependent on MAT2A for survival, making it an attractive therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. rcsb.org [rcsb.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MAT2A抑制剂II,FIDAS-5 | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. S-adenosylmethionine biosynthesis is a targetable metabolic vulnerability in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MAT2A Inhibitors: PF-9366 in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of precision oncology is continually evolving, with targeted therapies against specific genetic vulnerabilities showing immense promise. One such vulnerability lies in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which renders them exquisitely sensitive to the inhibition of methionine adenosyltransferase 2A (MAT2A). This guide provides an objective comparison of the MAT2A inhibitor PF-9366 with other prominent inhibitors in its class, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
The Synthetic Lethal Relationship: MAT2A Inhibition in MTAP-Deleted Cancers
MAT2A is a crucial enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a myriad of cellular processes, including protein and nucleic acid methylation.[1] In approximately 15% of human cancers, the MTAP gene is co-deleted with the neighboring tumor suppressor gene CDKN2A.[1] This genetic event leads to the accumulation of methylthioadenosine (MTA), a metabolite that partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5).[2] Consequently, these cancer cells become highly dependent on MAT2A to produce sufficient SAM to maintain PRMT5 function, creating a synthetic lethal dependency.[1] Inhibition of MAT2A in these MTAP-deleted tumors leads to a significant reduction in SAM levels, further crippling PRMT5 activity, which results in disruptions to mRNA splicing, induction of DNA damage, and ultimately, cancer cell death.[1][2]
Comparative Efficacy of MAT2A Inhibitors
The development of small molecule inhibitors targeting MAT2A has been a focal point of recent cancer research. This compound, developed by Pfizer, was one of the first allosteric inhibitors of MAT2A to be characterized.[2][3] It has since been followed by other potent and selective inhibitors, most notably AG-270 (Agios Pharmaceuticals) and IDE397 (IDEAYA Biosciences), which have progressed into clinical trials.[3][4]
Below is a summary of the available quantitative data comparing the biochemical and cellular potency of these inhibitors. It is important to note that direct comparisons of potency across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Biochemical and Cellular Potency of MAT2A Inhibitors
| Inhibitor | MAT2A Enzymatic IC50 (nM) | Cellular SAM Inhibition IC50 (nM) | Anti-Proliferation IC50 (nM) - HCT116 MTAP-/- | Anti-Proliferation IC50 (nM) - HCT116 WT | Selectivity Index (WT/MTAP-/-) | Reference |
| This compound | 420 | 1200 | - | - | - | [2] |
| AG-270 | 12 - 68.3 | 5.8 | 260 - 300.4 | >30,000 | >115x | [2][5][6] |
| IDE397 | ~7 - 10 | 7 | 15 | >20000 | >1333x | [2][7] |
| SCR-7952 | 18.7 | 1.9 | 34.4 | 487.7 | ~14x | [2] |
Table 2: Preclinical and Clinical Efficacy Highlights
| Inhibitor | Preclinical In Vivo Efficacy | Clinical Trial Highlights (Monotherapy) | Reference |
| This compound | Data not publicly available. | Not advanced to clinical trials. | |
| AG-270 | Showed anti-tumor response in an HCT-116 MTAP-deleted xenograft model (TGI = 43% at 50 mg/kg/day).[3] | Phase 1 trial showed 2 partial responses and 5 patients with stable disease for ≥16 weeks in advanced solid tumors.[4] | [3][4] |
| IDE397 | Demonstrates in vivo efficacy and PD modulation at 5 to 30 mg/kg.[7] | Phase 1/2 trial in MTAP-deleted solid tumors showed an overall response rate of 33% and a disease control rate of 93% at the recommended Phase 2 dose.[8] | [7][8] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams have been generated using the DOT language for Graphviz.
Caption: MAT2A signaling in normal versus MTAP-deleted cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. probiologists.com [probiologists.com]
- 3. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. filecache.investorroom.com [filecache.investorroom.com]
- 6. benchchem.com [benchchem.com]
- 7. filecache.investorroom.com [filecache.investorroom.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of MAT2A Inhibitors: PF-9366 vs. SCR-7952 in MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical data on two key inhibitors targeting the MAT2A enzyme in the context of MTAP-deleted malignancies.
The synthetic lethal relationship between methionine adenosyltransferase 2A (MAT2A) and methylthioadenosine phosphorylase (MTAP) has emerged as a promising therapeutic avenue for a significant subset of cancers. Approximately 15% of all cancers exhibit a deletion of the MTAP gene, making them selectively vulnerable to the inhibition of MAT2A. This guide provides a detailed comparison of two notable MAT2A inhibitors, PF-9366 and SCR-7952, based on publicly available preclinical data.
Mechanism of Action: Targeting a Metabolic Vulnerability
In healthy cells, MTAP plays a crucial role in the methionine salvage pathway. In MTAP-deleted cancer cells, the absence of this enzyme leads to the accumulation of methylthioadenosine (MTA), a metabolite that partially inhibits the protein arginine methyltransferase 5 (PRMT5). This partial inhibition of PRMT5 makes these cancer cells exquisitely dependent on the function of MAT2A, the enzyme responsible for producing S-adenosylmethionine (SAM), the universal methyl donor. Inhibition of MAT2A in this context leads to a critical depletion of SAM, further crippling PRMT5 activity and ultimately inducing cancer cell death. Both this compound and SCR-7952 are allosteric inhibitors that bind to the MAT2A enzyme, albeit with differing potencies and specificities.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and SCR-7952 based on available research. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | This compound | SCR-7952 | Reference Compound (AG-270) |
| Biochemical IC50 (MAT2A) | 420 nM | 21 nM | 68 nM |
| Cellular SAM IC50 | 1.2 µM (H520 cells) 255 nM (Huh-7 cells) | 2 nM (HCT116 MTAP-/-) | 6 nM (HCT116 MTAP-/-) |
| Anti-proliferative IC50 | 10 µM (Huh-7 cells) | 53 nM (HCT116 MTAP-/-) | 300 nM (HCT116 MTAP-/-) |
| Selectivity (MTAP WT vs -/-) | Not Reported | >20-fold (HCT116) | 4-fold (HCT116) |
| Parameter | This compound | SCR-7952 | Reference Compound (AG-270) |
| Xenograft Model | Not Reported | HCT-116 MTAP-/- | HCT-116 MTAP-/- |
| Dosing | Not Reported | 1 mg/kg, QD | 200 mg/kg, QD |
| Tumor Growth Inhibition (TGI) | Not Reported | 72% | 56% |
| Safety Profile | Not Reported | No elevation of bilirubin (B190676) observed. | Elevation of bilirubin observed. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key assays cited in the comparison.
MAT2A Biochemical Assay
This assay quantifies the direct inhibitory effect of a compound on the MAT2A enzyme.
Methodology:
-
Reagent Preparation: Purified recombinant MAT2A enzyme, ATP, and L-methionine are prepared in an appropriate assay buffer. The test compounds (this compound or SCR-7952) are serially diluted to a range of concentrations.
-
Enzyme-Inhibitor Incubation: The MAT2A enzyme is pre-incubated with the test compound for a defined period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is started by the addition of ATP and L-methionine.
-
Detection: The reaction is allowed to proceed for a set time, after which the amount of S-adenosylmethionine (SAM) or a reaction byproduct, such as inorganic phosphate (Pi), is measured. Colorimetric or fluorescence-based detection kits are commonly used for this purpose.
-
Data Analysis: The percentage of enzyme inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Cellular S-Adenosylmethionine (SAM) Quantification
This assay measures the ability of the inhibitor to reduce the intracellular levels of SAM.
Methodology:
-
Cell Culture and Treatment: MTAP-deleted cancer cells (e.g., HCT116 MTAP-/-) are seeded in multi-well plates and allowed to adhere. The cells are then treated with various concentrations of the MAT2A inhibitor for a specific duration.
-
Cell Lysis: After treatment, the cells are washed and lysed to release intracellular metabolites.
-
SAM Measurement: The concentration of SAM in the cell lysates is quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The cellular SAM levels are normalized to the total protein concentration in each sample. The IC50 for SAM reduction is calculated by plotting the percentage of SAM reduction against the inhibitor concentration.
Cell Proliferation Assay
This assay determines the effect of the inhibitor on the growth of cancer cells.
Methodology:
-
Cell Seeding: MTAP-deleted and wild-type cells are seeded at a low density in 96-well plates.
-
Compound Treatment: The following day, cells are treated with a range of concentrations of the test compound.
-
Incubation: The plates are incubated for a period of 3 to 7 days to allow for cell proliferation.
-
Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo, which measures metabolic activity as a surrogate for cell number.
-
Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of growth inhibition at each compound concentration relative to vehicle-treated control cells. The IC50 value for anti-proliferative activity is then determined.
Summary and Conclusion
Based on the available preclinical data, SCR-7952 demonstrates significantly higher potency than this compound in both biochemical and cellular assays. SCR-7952 exhibits a low nanomolar IC50 for MAT2A inhibition and cellular SAM reduction, which translates to potent anti-proliferative effects in MTAP-deleted cancer cells.[1] In contrast, this compound has a reported biochemical IC50 in the mid-nanomolar range and requires micromolar concentrations to inhibit SAM production and cell proliferation in the tested cell lines.[2]
Furthermore, SCR-7952 has demonstrated robust in vivo anti-tumor activity in an MTAP-deleted xenograft model at a low dose, and it appears to have a favorable safety profile, with no reported elevation of bilirubin, a side effect noted with another MAT2A inhibitor, AG-270.[1] In vivo efficacy and detailed safety data for this compound in the context of MTAP-deleted cancers are not as readily available in the public domain.
References
Dawn of a New Era in Precision Oncology: A Comparative Guide to MAT2A Inhibitors in Clinical Trials
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of clinical-stage MAT2A inhibitors, detailing their performance, underlying mechanisms, and the experimental data that underpin this promising therapeutic strategy for MTAP-deleted cancers.
The selective targeting of vulnerabilities in cancer cells, a concept known as synthetic lethality, has opened up new avenues in oncology. One of the most promising of these targets is Methionine Adenosyltransferase 2A (MAT2A). In cancers with a specific genetic deletion of the methylthioadenosine phosphorylase (MTAP) gene—an alteration present in approximately 15% of all human cancers—tumor cells become uniquely dependent on MAT2A for survival. This has spurred the development of MAT2A inhibitors, a novel class of drugs poised to make a significant impact on cancer treatment. This guide provides a comprehensive review of the clinical trials involving these inhibitors, with a focus on the frontrunners, IDE397 and AG-270.
The MAT2A-PRMT5 Axis: A Key Vulnerability in MTAP-Deleted Cancers
The synthetic lethal relationship between MAT2A and MTAP deletion hinges on the cellular metabolism of methionine. MAT2A is the primary enzyme responsible for producing S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including protein methylation. In MTAP-deleted cancer cells, the accumulation of a metabolite called methylthioadenosine (MTA) partially inhibits another enzyme, protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes PRMT5 exquisitely sensitive to reductions in SAM levels. By inhibiting MAT2A and thereby depleting SAM, MAT2A inhibitors effectively shut down PRMT5 activity in MTAP-deleted cancer cells, leading to disruptions in mRNA splicing, DNA damage, and ultimately, selective cancer cell death.
Clinical Trial Landscape: A Head-to-Head Comparison
The clinical development of MAT2A inhibitors is rapidly advancing, with several agents under investigation. The most prominent are IDE397, sponsored by IDEAYA Biosciences, and AG-270 (also known as Ivosidenib), initially developed by Agios Pharmaceuticals. Both are orally bioavailable small molecule inhibitors of MAT2A being evaluated in patients with advanced solid tumors harboring MTAP deletions.
| Feature | IDE397 | AG-270 |
| Sponsor | IDEAYA Biosciences | Agios Pharmaceuticals |
| Clinical Trial ID | NCT04794699 | NCT03435250 |
| Phase | Phase 1/2 | Phase 1 |
| Patient Population | Advanced solid tumors with MTAP deletion | Advanced solid tumors or lymphoma with MTAP deletion |
| Monotherapy ORR | 33% (n=27) in Phase 1 expansion cohort[1] | 2 partial responses in 40 patients[2] |
| Monotherapy DCR | 93% (n=27) in Phase 1 expansion cohort[1] | 17.5% (disease control at 16 weeks)[3] |
| Combination Therapy | Being evaluated with sacituzumab govitecan and other agents[4][5] | Investigated in combination with taxane-based chemotherapy[1] |
| Pharmacodynamic Effects | Maximal plasma SAM reduction of 68.9-88.0% in initial cohorts | Maximal plasma SAM reduction of 54-70%[2] |
| Tumor Biomarker | Reduction in tumor SDMA levels | Reduction in tumor SDMA levels (average H-score reduction of 36.4%)[2] |
| Reported Adverse Events | Generally well-tolerated; manageable safety profile[1] | Reversible increases in liver function tests, thrombocytopenia, anemia, fatigue[2] |
ORR: Objective Response Rate, DCR: Disease Control Rate, SAM: S-Adenosylmethionine, SDMA: Symmetric Dimethylarginine.
Emerging Players in the MAT2A Inhibitor Space
While IDE397 and AG-270 are leading the clinical charge, the pipeline for MAT2A inhibitors is expanding. Preclinical data for other promising candidates have been reported, including:
-
SCR-7952: A potent and specific allosteric MAT2A inhibitor that has demonstrated promising anti-tumor effects in preclinical models of MTAP-deleted cancers.
-
Insilico Medicine and Anagenex: Both companies have announced preclinical programs targeting MAT2A, leveraging artificial intelligence and novel chemical scaffolds to discover next-generation inhibitors.
Experimental Protocols: Validating the Therapeutic Approach
The clinical development of MAT2A inhibitors is supported by a robust set of preclinical and clinical experimental protocols designed to validate the therapeutic hypothesis and assess drug efficacy.
Measurement of Plasma S-Adenosylmethionine (SAM)
A key pharmacodynamic biomarker for MAT2A inhibition is the level of SAM in the plasma. This is typically measured using a sensitive and specific analytical method.
-
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Plasma samples are deproteinized, and stable isotope-labeled internal standards are added for accurate quantification.
-
Analysis: The prepared samples are injected into an LC-MS/MS system. The chromatographic separation resolves SAM from other plasma components, and the mass spectrometer provides highly specific detection and quantification based on the mass-to-charge ratio of the molecule and its fragments.
Measurement of Tumor Symmetric Dimethylarginine (SDMA)
To confirm target engagement within the tumor, levels of symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity, are measured in tumor biopsies.
-
Methodology: Immunohistochemistry (IHC).
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are prepared from biopsies taken before and after treatment.
-
Staining: The tissue sections are incubated with a primary antibody specific for SDMA, followed by a secondary antibody conjugated to an enzyme. A chromogenic substrate is then added, which produces a colored precipitate at the site of the antigen, allowing for visualization and semi-quantitative analysis (e.g., H-score) of SDMA levels.
Conclusion and Future Directions
The clinical data emerging for MAT2A inhibitors, particularly IDE397 and AG-270, are highly encouraging and validate the synthetic lethal approach of targeting MAT2A in MTAP-deleted cancers. The demonstration of target engagement through robust pharmacodynamic biomarkers and the promising early signs of clinical activity underscore the potential of this new class of therapeutics.
Future research will likely focus on several key areas:
-
Combination Strategies: Exploring the synergy of MAT2A inhibitors with other anticancer agents, such as chemotherapy and other targeted therapies, to enhance efficacy and overcome potential resistance mechanisms.
-
Biomarker Development: Identifying predictive biomarkers beyond MTAP deletion to better select patients who are most likely to respond to treatment.
-
Expansion to New Indications: Investigating the activity of MAT2A inhibitors in a broader range of MTAP-deleted tumor types.
The ongoing clinical trials of MAT2A inhibitors represent a significant step forward in the era of precision oncology. For the large population of patients with MTAP-deleted cancers, these agents offer a targeted and potentially highly effective new treatment option. The scientific community eagerly awaits further results from these and future studies, which will undoubtedly shape the future landscape of cancer therapy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. cancer.uams.edu [cancer.uams.edu]
- 4. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Open Label, Phase 1, Treatment Study to Evaluate the Safety, Pharmacokinetics and Pharmacodynamics of IDE397 (MAT2A Inhibitor) In Adult Participants with Advanced Solid Tumors | Joint Clinical Trials Office [jcto.weill.cornell.edu]
Validating PF-9366 Efficacy Through Genetic Knockdown of MAT2A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common methodologies for studying the function of Methionine Adenosyltransferase 2A (MAT2A): pharmacological inhibition using the allosteric inhibitor PF-9366 and genetic suppression via short hairpin RNA (shRNA). By presenting parallel experimental data, this document aims to validate the on-target effects of this compound, demonstrating that its cellular impact phenocopies the results of direct genetic knockdown of MAT2A.
Introduction to MAT2A Inhibition
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1] SAM is the universal methyl donor for a vast number of biological reactions, including the methylation of DNA, RNA, histones, and other proteins.[1][2] These modifications are essential for the epigenetic regulation of gene expression and are frequently dysregulated in various cancers, making MAT2A a compelling therapeutic target.[3][4]
Two primary approaches are utilized to probe MAT2A function and its potential as a therapeutic target:
-
Pharmacological Inhibition: Using small molecules like this compound, an allosteric inhibitor that binds to MAT2A and reduces its enzymatic activity.[3]
-
Genetic Knockdown: Employing techniques such as RNA interference (e.g., shRNA or siRNA) to reduce the expression of the MAT2A protein.[5]
Comparing the outcomes of these two distinct methods is crucial for validating that the effects observed with a chemical inhibitor are indeed due to the specific inhibition of the intended target.
Mechanism of Action and Signaling Pathway
MAT2A is the central enzyme in the methionine cycle. Its product, SAM, is utilized by methyltransferases to modify various substrates, thereby influencing a wide array of cellular processes. Inhibition of MAT2A, either by this compound or shRNA, leads to a depletion of cellular SAM levels. This disrupts the methylation patterns essential for cancer cell proliferation and survival, impacting the expression of oncogenes like c-Myc and epigenetic regulators such as EZH2.[6][7][8]
Comparative Experimental Workflow
To validate the on-target activity of this compound, a parallel workflow is employed. One cohort of cells is treated with the chemical inhibitor, while another is engineered to have reduced MAT2A expression. The downstream cellular and molecular effects are then measured and compared across both conditions.
Data Presentation: this compound vs. MAT2A shRNA
The following table summarizes quantitative data from studies directly comparing the effects of this compound treatment with MAT2A genetic knockdown in various cancer cell lines. The concordance of results across different endpoints strongly supports the specificity of this compound for MAT2A.
| Parameter | Method | Cell Line | Result | Citation |
| Cell Viability / Proliferation | This compound | C2C12 | Decreased cell viability | [9] |
| MAT2A Knockdown | C2C12 | Decreased cell viability | [9] | |
| This compound | LuCaP 35 (PDX) | Inhibited growth of tumor spheroids | [7] | |
| MAT2A Knockdown | VCaP | Suppressed tumor sphere formation | [7] | |
| MAT2A Knockdown | HCT116 MTAP-/- | Selectively attenuated cell growth | [10] | |
| Apoptosis | This compound | C2C12 | Increased proportion of apoptotic cells | [9] |
| MAT2A Knockdown | C2C12 | Increased proportion of apoptotic cells | [9] | |
| MAT2A Knockdown | Hepatoma Cells | Induced apoptotic cell death | [5] | |
| SAM Levels | This compound | H520 | IC50 = 1.2 µM for SAM production inhibition | [11][12] |
| This compound | Huh-7 | IC50 = 225 nM for SAM production inhibition | [11][12] | |
| MAT2A Knockdown | HCT116 | Reduced cellular levels of SAM | [10] | |
| Protein Expression | This compound | C2C12 | Increased p53 and cleaved caspase-3 | [9] |
| MAT2A Knockdown | C2C12 | Increased p53 and cleaved caspase-3 | [9] | |
| This compound | VCaP | Decreased ERG and EZH2 protein levels | [7] | |
| MAT2A Knockdown | VCaP | Decreased ERG and EZH2 protein levels | [7] | |
| Histone Methylation | MAT2A Knockdown | VCaP | Significant decrease in H3K4me2, H3K9me3, H3K36me3 | [7] |
Experimental Protocols
Pharmacological Inhibition with this compound
-
Stock Solution Preparation: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[11][12] Aliquot and store at -80°C for long-term stability.[11]
-
Cell Seeding: Seed cells in appropriate well plates (e.g., 96-well for proliferation assays) at a density that ensures they remain in the exponential growth phase throughout the experiment. Allow cells to attach overnight.[11]
-
Compound Treatment: Thaw a stock aliquot of this compound. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (including vehicle control) and should typically not exceed 0.5%.[11][12]
-
Incubation: Replace the existing media with the media containing this compound or a vehicle control (DMSO). Incubate cells for the desired duration (e.g., 6 hours for SAM level analysis, 72 hours for proliferation assays).[11][12]
-
Endpoint Analysis: After incubation, perform the desired assay. For example, measure cell viability using a luminescent assay like CellTiter-Glo.[11]
Genetic Knockdown of MAT2A via shRNA
-
shRNA Vector Preparation: Clone shRNA sequences targeting MAT2A into a suitable lentiviral or retroviral vector.[13][14] Include a non-targeting (scramble) shRNA sequence as a negative control.
-
Virus Production: Co-transfect the shRNA-containing plasmid along with packaging plasmids into a producer cell line (e.g., HEK293T) to generate viral particles.
-
Cell Transduction: Harvest the virus-containing supernatant and use it to infect the target cancer cell line. The addition of polybrene can enhance transduction efficiency.
-
Selection of Knockdown Cells: The shRNA vector typically contains a selection marker (e.g., puromycin (B1679871) resistance). Two to three days post-transduction, add the appropriate antibiotic to the culture medium to select for cells that have been successfully transduced.
-
Validation of Knockdown: Expand the stable cell population. Validate the reduction in MAT2A expression at both the mRNA level (using RT-qPCR) and the protein level (using Western blot analysis) by comparing to cells transduced with the non-targeting control shRNA.[10][15]
-
Functional Assays: Once knockdown is confirmed, use the stable cell lines for functional assays (e.g., proliferation, apoptosis, SAM measurement) in parallel with the pharmacologically inhibited cells.
Conclusion
The experimental data clearly demonstrate that pharmacological inhibition of MAT2A with this compound recapitulates the key cellular phenotypes observed with genetic knockdown of MAT2A. Both methods lead to decreased cancer cell proliferation, induction of apoptosis, and modulation of downstream targets related to methylation and gene expression.[7][9] This strong correlation validates that the primary mechanism of action for this compound is the on-target inhibition of MAT2A. It is important to note, however, that pharmacological inhibition can sometimes induce cellular feedback mechanisms, such as the upregulation of MAT2A expression, which may not be observed with stable genetic knockdown.[6][16] Therefore, using both approaches provides a comprehensive and robust validation for MAT2A as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silencing MAT2A gene by RNA interference inhibited cell growth and induced apoptosis in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigenome-wide impact of MAT2A sustains the androgen-indifferent state and confers synthetic vulnerability in ERG fusion-positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deregulated Methionine Adenosyltransferase α1, c-Myc and Maf Proteins Interplay Promotes Cholangiocarcinoma Growth in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of MAT2A Impairs Skeletal Muscle Repair Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20180371551A1 - Mat2a inhibitors for treating mtap null cancer - Google Patents [patents.google.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 13. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 14. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Synergistic Effects of PF-9366 with Other Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synergistic effects of PF-9366, a selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), when used in combination with other therapeutic agents. By inhibiting MAT2A, this compound disrupts the production of S-adenosylmethionine (SAM), a universal methyl donor essential for numerous cellular processes, including histone and non-histone protein methylation. This guide summarizes key preclinical findings, presents available quantitative data, and details experimental methodologies to support further research and drug development in this area.
Introduction to this compound and Rationale for Combination Therapies
This compound is a potent and selective inhibitor of MAT2A, the enzyme responsible for the synthesis of SAM from methionine and ATP.[1][2][3] Dysregulation of MAT2A and aberrant methylation are common features of various cancers, making MAT2A an attractive therapeutic target. The rationale for combining this compound with other inhibitors stems from the potential to enhance anti-tumor efficacy, overcome resistance mechanisms, and reduce therapeutic doses to minimize toxicity. Synergistic interactions can be achieved by co-targeting interconnected cellular pathways or by exploiting vulnerabilities created by the inhibition of MAT2A.
Synergistic Combinations of this compound and Other MAT2A Inhibitors
Preclinical studies have identified several classes of inhibitors that exhibit synergistic anti-cancer effects when combined with MAT2A inhibition. The most promising combinations are detailed below.
MAT2A and PRMT5 Inhibitors
The combination of MAT2A inhibitors with Protein Arginine Methyltransferase 5 (PRMT5) inhibitors has shown significant synergistic activity, particularly in cancers with methylthioadenosine phosphorylase (MTAP) deletion.[4][5] MTAP-deficient tumors accumulate methylthioadenosine (MTA), a partial inhibitor of PRMT5. By reducing SAM levels, MAT2A inhibitors further sensitize these tumors to PRMT5 inhibition.
Quantitative Data for MAT2A and PRMT5 Inhibitor Combinations
| Cancer Type | MAT2A Inhibitor | PRMT5 Inhibitor | Quantitative Synergy Metric | Cell Line | Reference |
| MLL-rearranged Leukemia | This compound | EPZ015666 | Synergistic | MLL-rearranged cells | [1] |
| MTAP-deleted Tumors | SCR-7952 (similar mechanism to this compound) | JNJ-64619178 | Bliss Score > 20 | HCT116 MTAP-/- | [4] |
| MTAP-deleted Tumors | SCR-7952 (similar mechanism to this compound) | MRTX-1719 | Bliss Score > 20 | HCT116 MTAP-/- | [4] |
MAT2A and DOT1L Inhibitors
In the context of MLL-rearranged leukemia, the inhibition of MAT2A by this compound has been shown to act synergistically with the DOT1L inhibitor EPZ004777.[1] DOT1L is a histone methyltransferase that is aberrantly recruited by MLL-fusion proteins, leading to the methylation of H3K79 and the expression of leukemogenic genes.
Quantitative Data for MAT2A and DOT1L Inhibitor Combination
| Cancer Type | MAT2A Inhibitor | DOT1L Inhibitor | Quantitative Synergy Metric | Cell Line | Reference |
| MLL-rearranged Leukemia | This compound | EPZ004777 | Synergistic | MLL-rearranged cells | [1] |
Note: Specific quantitative synergy data for this combination is not detailed in the provided search results.
MAT2A Inhibitors and Chemotherapy
This compound has been observed to sensitize MLL-rearranged leukemia cells to the chemotherapeutic agent cytarabine.[1] Furthermore, targeting MAT2A has been shown to enhance the sensitivity of cisplatin-resistant non-small cell lung cancer (NSCLC) cells to cisplatin.[6][7]
Quantitative Data for MAT2A Inhibitors and Chemotherapy Combinations
| Cancer Type | MAT2A Inhibitor | Chemotherapeutic Agent | Quantitative Synergy Metric | Cell Line | Reference |
| MLL-rearranged Leukemia | This compound | Cytarabine | Synergistic | MLL-rearranged cells | [1] |
| Cisplatin-Resistant NSCLC | This compound | Cisplatin | Increased Cleaved-PARP | H460/DDP | [6][7] |
MAT2A and METTL3 Inhibitors
A recent study highlighted the synergistic anti-tumor effects of combining a MAT2A inhibitor (AG-270) with a METTL3 inhibitor (STM2457) in non-small cell lung cancer.[6][8] METTL3 is an RNA methyltransferase responsible for N6-methyladenosine (m6A) modification, which plays a critical role in cancer progression.
Quantitative Data for MAT2A and METTL3 Inhibitor Combination
| Cancer Type | MAT2A Inhibitor | METTL3 Inhibitor | Quantitative Synergy Metric | Cell Line | Reference |
| Non-Small Cell Lung Cancer | AG-270 | STM2457 | Synergistic | NSCLC cell lines | [6][8] |
Note: While this study did not use this compound, the synergistic principle of co-targeting SAM-dependent methylation pathways is highly relevant.
Signaling Pathways and Experimental Workflows
MAT2A Signaling Pathway and Interacting Inhibitors
Caption: MAT2A pathway and points of synergistic intervention.
Experimental Workflow for Synergy Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of DOT1L and PRMT5 promote synergistic anti-tumor activity in a human MLL leukemia model induced by CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MECHANISMS OF SYNERGISTIC ANTILEUKEMIC INTERACTIONS BETWEEN VALPROIC ACID AND CYTARABINE IN PEDIATRIC ACUTE MYELOID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
PF-9366 as a Tool Compound for Studying MAT2A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-9366 and other notable tool compounds for studying Methionine Adenosyltransferase 2A (MAT2A), a key enzyme in cancer metabolism. The information presented herein is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs.
Introduction to MAT2A and its Role in Cancer
Methionine Adenosyltransferase 2A (MAT2A) is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a wide range of cellular processes, including DNA, RNA, and protein methylation.[1] In many cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A for survival.[2] This synthetic lethal relationship has positioned MAT2A as a promising therapeutic target in oncology.[2]
Overview of this compound and Alternative MAT2A Inhibitors
This compound was one of the first-in-class allosteric inhibitors of MAT2A.[3] It binds to a site on the MAT2A protein that is distinct from the active site, leading to a decrease in enzyme turnover.[3][4] Since the development of this compound, several other potent and selective MAT2A inhibitors have emerged, including AG-270 and IDE397, which are currently in clinical development.[5][6]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other key MAT2A inhibitors, allowing for a direct comparison of their biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical and Cellular Potency of MAT2A Inhibitors
| Compound | Target | IC50 (nM) | Kd (nM) | Cellular SAM Inhibition IC50 (µM) | Cell Line | Reference |
| This compound | MAT2A | 420 | 170 | 1.2 | H520 (lung carcinoma) | [5] |
| 0.225 | Huh-7 (liver carcinoma) | [5] | ||||
| AG-270 | MAT2A | 4 - 14 | - | - | HCT116 MTAP-null | [7] |
| IDE397 | MAT2A | Potent (specific value not publicly available) | - | Potent (specific value not publicly available) | MTAP-deleted models | [8] |
| SCR-7952 | MAT2A | High potency (specific value not publicly available) | - | - | HCT116 WT | [5][9] |
Table 2: Selectivity of MAT2A Inhibitors in MTAP-Deleted vs. MTAP-Wild-Type Cells
| Compound | Cell Line (MTAP Status) | Proliferation Inhibition IC50 | Selectivity (WT/Deleted) | Reference |
| AG-270 | HCT116 (MTAP-/-) | Potent inhibition | High | [4] |
| HCT116 (MTAP+/+) | Sparing | [4] | ||
| IDE397 | HCT116 (MTAP-/-) | Selective anti-proliferative effect | High | [10] |
| HCT116 (MTAP+/+) | Less sensitive | [10] | ||
| SCR-7952 | HCT116 (MTAP-deleted) | Potent inhibition | Higher than AG-270 | [5][9] |
| HCT116 (WT) | Less sensitive | [5][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.
Protocol 1: MAT2A Enzymatic Inhibition Assay (Colorimetric)
This assay measures the amount of inorganic phosphate (B84403) (Pi) produced as a byproduct of the MAT2A-catalyzed reaction.
Materials:
-
Purified recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
MAT2A Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Colorimetric phosphate detection reagent (e.g., PiColorLock™)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test inhibitor dilutions, and the MAT2A enzyme. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of L-methionine and ATP.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and add the colorimetric detection reagent.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.[11][12]
Protocol 2: Cell Proliferation Assay
This protocol assesses the effect of a MAT2A inhibitor on the growth of cancer cells.
Materials:
-
MTAP-wild-type (e.g., HCT116 MTAP+/+) and MTAP-deleted (e.g., HCT116 MTAP-/-) cancer cell lines
-
Cell culture medium and supplements
-
Test inhibitor
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
Procedure:
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the culture medium and add them to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 to 120 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then read the absorbance or luminescence using a microplate reader.
-
Normalize the data to the vehicle-treated control to calculate the percent inhibition of proliferation.
-
Determine the IC50 value for both cell lines to assess selectivity.[2]
Protocol 3: Measurement of Intracellular SAM Levels by LC-MS/MS
This protocol quantifies the levels of S-adenosylmethionine (SAM) in cells following treatment with a MAT2A inhibitor.
Materials:
-
MTAP-deleted and wild-type cancer cell lines
-
Cell culture medium and supplements
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Methanol
-
LC-MS/MS system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test inhibitor at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract the metabolites using cold methanol.
-
Centrifuge to pellet the cell debris and collect the supernatant.
-
Analyze the supernatant using an LC-MS/MS system to quantify the levels of SAM.
-
Calculate the percent inhibition of SAM production and determine the IC50 value.[13]
Visualizing the MAT2A Signaling Pathway and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving MAT2A and the experimental workflow for comparing MAT2A inhibitors.
Caption: MAT2A signaling pathway in the context of MTAP-deleted cancer.
References
- 1. SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. probiologists.com [probiologists.com]
- 6. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. filecache.investorroom.com [filecache.investorroom.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
PF-9366: A Comparative Guide to Enzyme Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of PF-9366, a known allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A). The following sections detail its activity against its primary target and its selectivity against other enzymes, supported by available experimental data and methodologies.
Introduction to this compound
This compound is a potent and selective allosteric inhibitor of human methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM), a universal methyl donor critical for cellular processes.[1][2][3][4][5] By inhibiting MAT2A, this compound effectively reduces cellular SAM levels, thereby impacting downstream methylation events, including histone methylation.[6] This mechanism of action has generated significant interest in its potential as a therapeutic agent, particularly in oncology.
On-Target Activity of this compound
This compound demonstrates high potency against its intended target, MAT2A.
| Target | Parameter | Value |
| Human MAT2A | IC50 | 420 nM[1][7] |
| Human MAT2A | Kd | 170 nM[1][7] |
IC50: The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of MAT2A activity. Kd: The equilibrium dissociation constant, representing the affinity of this compound for MAT2A.
Cross-Reactivity and Off-Target Profile
Comprehensive screening has revealed that this compound is a highly selective inhibitor with minimal off-target activity across several major enzyme and receptor families.
Kinase Panel Screening
This compound was tested against a panel of 39 kinases and showed minimal inhibitory activity. At a concentration of 10 µM, the average inhibition was less than 10%, with no single kinase being inhibited by more than 30%.[2] This indicates a high degree of selectivity against the kinome.
Broad Panel Screening
Further testing against a diverse panel of G-protein coupled receptors (GPCRs), neurotransporters, phosphodiesterases, and ion channels demonstrated no substantial off-target activity.[1][2]
Activity Against MAT1A
Signaling Pathway of MAT2A Inhibition
The primary downstream effect of this compound is the depletion of cellular S-adenosyl-L-methionine (SAM). This has significant implications for all SAM-dependent methylation reactions.
Experimental Protocols
Biochemical Assay for MAT2A Inhibition (IC50 Determination)
The inhibitory activity of this compound on MAT2A is determined using a biochemical assay that measures the production of SAM.
-
Enzyme and Substrate Preparation: Recombinant human MAT2A is purified. The substrates, L-methionine and ATP, are prepared in a suitable assay buffer.
-
Compound Dilution: this compound is serially diluted to various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by adding MAT2A to a mixture of the substrates and the inhibitor.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of SAM produced is quantified, typically using a luminescence-based assay or mass spectrometry.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Kinase and Broad Panel Screening Workflow
A standardized workflow is employed to assess the cross-reactivity of this compound against a wide range of potential off-targets.
Conclusion
The available data strongly indicate that this compound is a highly selective inhibitor of MAT2A. Its minimal cross-reactivity against a broad range of kinases and other major drug target families underscores its potential as a precise research tool and a promising candidate for therapeutic development. While it exhibits some activity against the MAT1A isoform, its overall selectivity profile is favorable. Researchers utilizing this compound can have a high degree of confidence in its on-target effects at appropriate concentrations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. tribioscience.com [tribioscience.com]
- 4. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
A Comparative Guide to the In Vivo Efficacy of MAT2A Inhibitors: PF-9366 vs. AG-270
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical in vivo efficacy of two notable allosteric inhibitors of methionine adenosyltransferase 2A (MAT2A), PF-9366 and AG-270. This analysis is based on publicly available experimental data to assist researchers in oncology drug development.
Executive Summary
Mechanism of Action: Targeting Synthetic Lethality in MTAP-Deleted Cancers
In cancers with MTAP deletion, the accumulation of methylthioadenosine (MTA) partially inhibits the enzyme protein arginine methyltransferase 5 (PRMT5). This creates a dependency on the MAT2A-produced S-adenosylmethionine (SAM), the universal methyl donor. Inhibition of MAT2A further reduces SAM levels, leading to enhanced PRMT5 inhibition, disruption of mRNA splicing, and ultimately, cancer cell death. This synthetic lethal interaction is the therapeutic rationale for targeting MAT2A.
Comparative Efficacy Data
The following tables summarize the available biochemical and cellular potency, and in vivo efficacy data for this compound and AG-270.
Table 1: Biochemical and Cellular Potency
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (SAM reduction, nM) | Cellular IC50 (Proliferation, µM) | Cell Line (MTAP Status) | Key Findings |
| This compound | 420[1] | 255 (Huh-7) | 10 (Huh-7)[2] | Huh-7 | An early allosteric inhibitor; its cellular potency is blunted by a feedback mechanism that upregulates MAT2A expression.[1][3] |
| AG-270 | 14[1] | 20 (HCT116)[1] | Not specified | HCT116 (MTAP-null) | A first-in-class oral inhibitor that has shown preliminary clinical activity.[1] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Observations |
| This compound | Not available | Not available | Not available | Not available | Limited public data on in vivo anti-tumor efficacy, likely due to the MAT2A upregulation feedback loop observed in cellular assays.[3][4][5] |
| AG-270 | Mice | KP4 Pancreatic (MTAP-null) | 200 mg/kg, q.d., oral | 67%[3] | Dose-dependent reduction in tumor SAM levels and tumor growth.[3] |
| AG-270 | Mice | HCT-116 Colon (MTAP-deleted) | 50 mg/kg, q.d., oral | 43% | Weaker antitumor response observed in this particular study compared to another compound.[4] |
| AG-270 | Mice | LuCaP 35 Prostate | Oral gavage | Significant tumor growth inhibition | - |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
In Vivo Tumor Xenograft Model (General Protocol)
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of MAT2A inhibitors in a preclinical setting.[1]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
MTAP-deleted cancer cells (e.g., HCT116 MTAP-/- or KP4)
-
Test inhibitor (e.g., AG-270) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
A suspension of MTAP-deleted cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.
-
The test inhibitor is administered, typically orally, at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic biomarker analysis.
Conclusion
The available preclinical data strongly suggests that AG-270 is a more promising candidate for clinical development than this compound due to its superior in vivo efficacy. The cellular feedback mechanism that upregulates MAT2A expression upon treatment with this compound appears to significantly limit its anti-tumor activity in vivo. AG-270, on the other hand, demonstrates consistent and dose-dependent tumor growth inhibition in various MTAP-deleted cancer models. Researchers should consider these findings when selecting a MAT2A inhibitor for their studies. While direct comparative in vivo studies are lacking, the wealth of data for AG-270 provides a solid foundation for its continued investigation as a targeted therapy for MTAP-deleted cancers.
References
Safety Operating Guide
Personal protective equipment for handling PF-9366
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, logistical, and operational information for the handling and disposal of PF-9366, a potent inhibitor of the enzyme methionine adenosyltransferase 2A (Mat2A). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
While a Safety Data Sheet (SDS) for this compound from one supplier indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to treat all novel chemical compounds with caution.[1] The following personal protective equipment is recommended as a minimum standard for handling this compound in its powdered form and when preparing and handling solutions.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne powder particles and splashes of solutions. |
| Hand Protection | Double-gloving is recommended. An inner nitrile glove and an outer glove with proven resistance to Dimethyl Sulfoxide (DMSO). | This compound is often dissolved in DMSO, which can facilitate skin absorption of other substances.[2] Glove selection for DMSO is critical. |
| Recommended Outer Gloves for DMSO: Butyl rubber, neoprene, or thick latex gloves.[3] | Standard nitrile gloves may degrade with prolonged DMSO exposure. | |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small-scale laboratory use if handled within a certified chemical fume hood. | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for large spills or when working outside of a fume hood. |
Handling Procedures
This compound is typically supplied as a solid powder and is often dissolved in an organic solvent, such as DMSO, for experimental use.[2][4][5][6]
Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Experimental Protocols: Preparation of a this compound Stock Solution
The following is a general protocol for preparing a stock solution of this compound. Always refer to your specific experimental requirements for precise concentrations.
-
Preparation: Work within a certified chemical fume hood. Ensure the work area is clean and free of clutter.
-
Don PPE: Wear a lab coat, safety glasses, and double gloves (inner nitrile, outer DMSO-resistant).
-
Weighing: Carefully weigh the desired amount of powdered this compound.
-
Dissolving: Add the appropriate volume of DMSO to the powder. If necessary, use sonication to ensure the compound is fully dissolved.[6]
-
Storage: Store the stock solution in a tightly sealed vial at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[4]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
Logical Flow for this compound Waste Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
